1,3-Dibromo-5-(difluoromethyl)benzene
Description
Properties
IUPAC Name |
1,3-dibromo-5-(difluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFLXHGNEOJUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dibromo-5-(difluoromethyl)benzene: Synthesis, Predicted Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,3-Dibromo-5-(difluoromethyl)benzene, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. Due to its status as a novel or sparsely documented molecule, this guide synthesizes information from closely related analogs and established synthetic methodologies to offer a robust predictive profile. We will delve into a proposed, state-of-the-art synthetic protocol for its preparation, analyze its expected physicochemical properties and reactivity, and explore its potential applications, particularly in the realm of drug discovery as a strategic building block. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of difluoromethylated aryl halides.
Introduction and Strategic Context
The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The difluoromethyl (CHF2) group, in particular, has garnered significant interest as it can act as a lipophilic bioisostere of hydroxyl or thiol groups, capable of forming hydrogen bonds.[1] This unique characteristic makes it a valuable substituent in the design of novel therapeutic agents and functional materials.
1,3-Dibromo-5-(difluoromethyl)benzene presents a trifunctional scaffold. The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. The strategic placement of the electron-withdrawing difluoromethyl group on the benzene ring is expected to influence the reactivity of the aryl system and the properties of the resulting derivatives.
While direct experimental data for 1,3-Dibromo-5-(difluoromethyl)benzene is limited in the public domain, we can infer its properties and reactivity by examining its close structural analogs: 1,3-Dibromo-5-fluorobenzene and 1,3-Dibromo-5-(trifluoromethyl)benzene.
Physicochemical Properties of Analogous Compounds
To establish a baseline for the expected properties of 1,3-Dibromo-5-(difluoromethyl)benzene, the known characteristics of its fluoro- and trifluoromethyl- analogs are summarized below.
| Property | 1,3-Dibromo-5-fluorobenzene | 1,3-Dibromo-5-(trifluoromethyl)benzene |
| CAS Number | 1435-51-4[2] | 401-84-3[3] |
| Molecular Formula | C6H3Br2F[4] | C7H3Br2F3[3] |
| Molecular Weight | 253.89 g/mol [4] | 303.90 g/mol [3] |
| Appearance | Clear, colorless to light yellow liquid[5] | Clear, colorless to slightly pale yellow liquid[6] |
| Boiling Point | 204-206 °C at 768 mmHg (lit.)[5] | 200.1 ± 35.0 °C at 760 mmHg[7] |
| Density | 2.018 g/mL at 25 °C (lit.)[5] | 2.0 ± 0.1 g/cm³[7] |
| Refractive Index | n20/D 1.577 (lit.)[5] | Data not available |
Synthesis of 1,3-Dibromo-5-(difluoromethyl)benzene: A Proposed Methodology
The synthesis of 1,3-Dibromo-5-(difluoromethyl)benzene can be approached through modern cross-coupling methodologies that allow for the direct difluoromethylation of aryl halides. Given the availability of 1,3,5-tribromobenzene as a starting material, a selective difluoromethylation reaction is a plausible and efficient route.
Proposed Synthetic Route: Nickel-Catalyzed Difluoromethylation
Recent advancements in organometallic chemistry have demonstrated the efficacy of nickel-catalyzed cross-coupling reactions for the formation of C-CF2H bonds.[8] These methods often utilize a difluoromethyl source, such as a pre-formed zinc reagent, and are known for their functional group tolerance and operation under relatively mild conditions.
The proposed synthesis involves the reaction of a suitable starting material, such as 1,3-dibromo-5-iodobenzene or 1,3,5-tribromobenzene, with a difluoromethylating agent in the presence of a nickel catalyst.
Experimental Protocol: Nickel-Catalyzed Difluoromethylation of an Aryl Halide
This protocol is a generalized procedure adapted from established methods for the nickel-catalyzed difluoromethylation of aryl bromides.[8][9]
Materials:
-
1,3,5-tribromobenzene (or 1,3-dibromo-5-iodobenzene)
-
(Difluoromethyl)zinc reagent (e.g., [(DMPU)2Zn(CF2H)2])[8]
-
Nickel(II) catalyst (e.g., NiCl2(dppp))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv), the nickel catalyst (5-10 mol%), and the difluoromethyl)zinc reagent (1.5-2.0 equiv).
-
Solvent Addition: Anhydrous solvent is added via syringe.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) and monitored by GC-MS or TLC.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1,3-Dibromo-5-(difluoromethyl)benzene.
Workflow Diagram
Caption: Proposed workflow for the synthesis of 1,3-Dibromo-5-(difluoromethyl)benzene.
Predicted Chemical Properties and Reactivity
The chemical behavior of 1,3-Dibromo-5-(difluoromethyl)benzene is dictated by its three key functional groups:
-
Aromatic Ring: The benzene ring provides a stable core.
-
Bromine Atoms: The two bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the sequential or simultaneous introduction of various substituents at the 1- and 3-positions.
-
Difluoromethyl Group: This group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. It also increases the lipophilicity of the molecule.
The bromine atoms can also be converted to organometallic reagents (e.g., Grignard or organolithium reagents) to react with various electrophiles, although this may require careful control of reaction conditions due to the presence of the acidic proton on the difluoromethyl group.
Applications in Drug Discovery and Materials Science
The trifunctional nature of 1,3-Dibromo-5-(difluoromethyl)benzene makes it a highly valuable building block for creating libraries of complex molecules for structure-activity relationship (SAR) studies.
Role in Structure-Activity Relationship (SAR) Studies
The compound can serve as a central scaffold where diverse functionalities can be introduced at the bromine positions, while the difluoromethyl group is maintained to probe its role in binding to a biological target.
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The Difluoromethyl Group: A Bioisosteric Chameleon with Fine-Tuned Electron-Withdrawing Properties for Advanced Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for optimizing the pharmacological profile of lead compounds. Among these, the difluoromethyl (CF₂H) group has garnered significant attention for its unique electronic and steric properties. It serves as a versatile bioisostere for common functional groups like the hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, offering a means to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2] Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CF₂H group possesses a C-H bond that can act as a hydrogen bond donor, a feature that significantly influences its interaction with biological targets.[3] This guide provides a comprehensive technical overview of the electronic effects of the difluoromethyl group on benzene rings, supported by quantitative data, detailed experimental protocols, and computational analysis, to empower researchers in the rational design of next-generation therapeutics.
Unraveling the Electronic Character of the Difluoromethyl Group
The electronic influence of a substituent on an aromatic ring is a composite of its inductive and resonance effects. The difluoromethyl group is a fascinating case study in the interplay of these forces.
Inductive and Resonance Effects: A Duality of Influence
The two highly electronegative fluorine atoms in the CF₂H group exert a strong electron-withdrawing inductive effect (-I) , pulling electron density away from the benzene ring through the sigma bond framework. This effect is a primary contributor to the group's ability to modulate the pKa of nearby acidic or basic centers.
While the C-F bonds are not directly conjugated with the aromatic π-system, a weak resonance effect (-R) is also at play. This is attributed to hyperconjugation, where the σ* orbitals of the C-F bonds can accept electron density from the π-system of the benzene ring. However, this resonance effect is considerably weaker than the inductive effect.
The interplay of these effects results in the difluoromethyl group being a net electron-withdrawing substituent, which has profound implications for the reactivity and properties of the substituted benzene ring.
Quantifying the Electronic Influence: Hammett Parameters
The electronic effect of a substituent can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids. The key parameters are:
-
σ_m (meta): Primarily reflects the inductive effect.
-
σ_p (para): Represents a combination of inductive and resonance effects.
-
σ_I (inductive): A more direct measure of the inductive effect.
-
σ_R (resonance): A measure of the resonance effect.
The difluoromethyl group exhibits the following Hammett constants:
These values confirm its electron-withdrawing nature. To provide context, the following table compares the Hammett parameters of the difluoromethyl group with other common substituents.
| Substituent | σ_m | σ_p | σ_I | σ_R |
| -H | 0.00 | 0.00 | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 | -0.04 | -0.13 |
| -F | 0.34 | 0.06 | 0.50 | -0.44 |
| -Cl | 0.37 | 0.23 | 0.46 | -0.23 |
| -Br | 0.39 | 0.23 | 0.44 | -0.21 |
| -I | 0.35 | 0.18 | 0.39 | -0.21 |
| -OH | 0.12 | -0.37 | 0.25 | -0.62 |
| -OCH₃ | 0.12 | -0.27 | 0.27 | -0.54 |
| -NH₂ | -0.16 | -0.66 | 0.12 | -0.78 |
| -CN | 0.56 | 0.66 | 0.56 | 0.10 |
| -NO₂ | 0.71 | 0.78 | 0.65 | 0.13 |
| -CF₃ | 0.43 | 0.54 | 0.45 | 0.09 |
| -CHF₂ | 0.38 | 0.47 | ~0.35 | ~0.12 |
Note: σ_I and σ_R values for CHF₂ are estimated based on available data and trends.
As the table illustrates, the difluoromethyl group is a moderately strong electron-withdrawing group, comparable in its meta-directing inductive effect to halogens but with a less pronounced para-directing resonance effect. Its overall electron-withdrawing strength is less than that of the trifluoromethyl and nitro groups.
Impact on Acidity and Basicity: pKa Modulation
The electron-withdrawing nature of the difluoromethyl group significantly influences the acidity of carboxylic acids and the basicity of anilines by stabilizing or destabilizing their respective conjugate bases and acids.
Increased Acidity of Benzoic Acids
Attaching a difluoromethyl group to a benzoic acid backbone increases its acidity (lowers its pKa) by stabilizing the resulting carboxylate anion. The electron-withdrawing CF₂H group delocalizes the negative charge, making the proton more readily donated.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 4-Fluorobenzoic Acid | 4.14[5] |
| 4-(Difluoromethyl)benzoic Acid | 3.88 (Predicted) [6] |
| 4-(Trifluoromethyl)benzoic Acid | 3.75 |
Decreased Basicity of Anilines
Conversely, the difluoromethyl group decreases the basicity of anilines (lowers the pKa of the anilinium ion). The electron-withdrawing nature of the CF₂H group reduces the electron density on the nitrogen atom, making the lone pair less available for protonation.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.63 |
| 4-(Difluoromethyl)aniline | Significantly lower than 4.63 * |
| 4-(Trifluoromethyl)aniline | 2.45[7] |
Experimental and Computational Characterization
A thorough understanding of the electronic effects of the difluoromethyl group relies on a combination of experimental measurements and computational modeling.
Experimental Protocols
This method involves titrating a solution of the compound of interest with a strong acid or base and monitoring the pH change.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Accurately weigh and dissolve the difluoromethyl-substituted benzoic acid or aniline in a suitable solvent (e.g., a water-cosolvent mixture for sparingly soluble compounds). The concentration should be in the range of 1-10 mM.
-
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration:
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted, where the peak corresponds to the equivalence point.
-
Figure 1: Workflow for pKa determination by potentiometric titration.
¹⁹F NMR is a powerful tool for probing the electronic environment of fluorine-containing molecules. The chemical shift of a fluorine atom on a benzene ring is sensitive to the electronic effects of other substituents.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the para- and meta-substituted difluoromethylbenzenes in a suitable deuterated solvent (e.g., CDCl₃).
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectra of the samples. A high-resolution spectrometer is recommended.
-
Chemical Shift Measurement: Accurately determine the ¹⁹F chemical shift (δ) of the difluoromethyl group.
-
Calculation of Hammett Constants: The Hammett constants can be calculated using established correlations between ¹⁹F chemical shifts and the electronic parameters of the substituents. For example, the Taft-Topsom dual-substituent parameter (DSP) analysis can be employed.
Figure 3: Computational workflow for generating an MEP map.
For difluoromethylbenzene, the MEP map would show a region of positive potential (blue) around the hydrogen atom of the CF₂H group, consistent with its ability to act as a hydrogen bond donor. The fluorine atoms would be surrounded by negative potential (red), and the benzene ring would exhibit the characteristic π-electron density above and below the plane, slightly perturbed by the electron-withdrawing substituent.
The Difluoromethyl Group in Drug Design: Case Studies and Implications
The unique electronic properties of the difluoromethyl group have been successfully exploited in the design of several marketed drugs and clinical candidates.
-
Inavolisib (PI3Kα Inhibitor): The CF₂H group in Inavolisib forms a crucial hydrogen bond with a serine residue in the active site of PI3Kα, contributing to its high selectivity. [9]* Pantoprazole (Proton Pump Inhibitor): The difluoromethoxy group in Pantoprazole enhances its metabolic stability, leading to a longer duration of action. [9]* Roflumilast (PDE4 Inhibitor): The difluoromethoxy group in Roflumilast contributes to its potency and favorable pharmacokinetic profile. [9] These examples underscore the power of the difluoromethyl group to fine-tune the properties of drug candidates. Its moderate electron-withdrawing strength, coupled with its hydrogen bond donating capability, provides a unique tool for medicinal chemists to optimize ligand-receptor interactions and improve ADME properties. [1]
Conclusion
The difluoromethyl group presents a compelling case for its strategic use in drug design. Its nuanced electronic profile, characterized by a strong inductive effect and a weak resonance effect, positions it as a moderately electron-withdrawing substituent. This translates to a predictable influence on the acidity and basicity of aromatic systems, which can be precisely quantified through experimental techniques like potentiometric titration and ¹⁹F NMR spectroscopy, and visualized through computational modeling of the electrostatic potential. As a metabolically robust bioisostere with hydrogen bond donating potential, the difluoromethyl group offers a sophisticated approach to modulating drug-receptor interactions and enhancing the overall pharmacological profile of therapeutic agents. A thorough understanding of its electronic effects is paramount for its successful application in the development of innovative and effective medicines.
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- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
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The Difluoromethyl (CF₂H) Motif as a Lipophilic Hydrogen Bond Donor in Aromatic Systems: A Technical Guide
Executive Summary
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. While the trifluoromethyl (-CF₃) group is traditionally leveraged to maximize metabolic stability and lipophilicity, the difluoromethyl (-CF₂H) group has emerged as a highly nuanced bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities[1][2]. The core differentiator of the CF₂H group lies in its unique capacity to act as a "lipophilic hydrogen bond donor" (HBD)[2]. This guide provides an in-depth technical analysis of the CF₂H group's hydrogen-bonding thermodynamics, its modulation via aromatic systems, and the self-validating experimental protocols required to quantify its behavior in drug design.
The Physicochemical Paradigm of the CF₂H Motif
Unlike standard aliphatic C-H bonds, the C-H bond in a CF₂H group is highly polarized due to the strong electron-withdrawing inductive effect ( σI ) of the two geminal fluorine atoms[1][3]. This polarization imparts a partial positive charge on the hydrogen atom, enabling it to interact with hydrogen bond acceptors (HBAs) such as oxygen or nitrogen lone pairs[1].
Interestingly, the CF₂H group frequently participates in blue-shifting hydrogen bonds[1]. In classical hydrogen bonding, the donor bond lengthens, resulting in a red shift in infrared (IR) spectroscopy. However, quantum theory of atoms in molecules (QTAIM) and experimental IR spectroscopy reveal that CF₂H complexation often leads to a contraction of the C-H bond and a corresponding shift to higher frequencies (blue shift)[1]. This unique structural biology implication allows the CF₂H group to maintain a rigid, predictable conformation when interacting with target protein pockets.
Thermodynamic Profiling and Aromatic Modulation
The HBD capacity of the CF₂H group is not static; it is heavily influenced by its electronic environment. When attached to an aromatic system, the hydrogen bond acidity can be fine-tuned:
-
Hammett Correlation: Electron-withdrawing groups (EWGs) on the aromatic ring increase the Brønsted acidity of the CF₂-H bond, thereby enhancing its HBD strength. This relationship scales linearly with Hammett σ constants[2][3].
-
Cationic Amplification: Incorporating the CF₂H group into cationic aromatic systems (e.g., pyridinium salts) drastically amplifies its hydrogen bond donation ability, making it a powerful tool for designing targeted, high-affinity molecular interactions[4].
Quantitative Data Summary
To contextualize the physicochemical impact of the CF₂H group, Table 1 summarizes its properties relative to traditional functional groups.
Table 1: Physicochemical and Hydrogen Bond Donor Properties of Select Functional Groups on Aromatic Systems
| Functional Group / Scaffold | Abraham's Acidity ( A ) | ΔlogP (vs -CH₃) | Relative HBD Strength | Bioisosteric Role |
| -OH (Phenol) | ~0.60 | -0.5 to -1.0 | Strong | Primary HBD |
| -CF₂H (Difluoromethyl anisoles) | 0.085 – 0.126[2] | -0.1 to +0.4[2] | Weak to Moderate[3] | Lipophilic OH/SH Surrogate[1] |
| -CF₂H (Cationic Pyridinium) | > 0.20 (Enhanced)[4] | N/A | Moderate to Strong[4] | High-Affinity Target Binder |
| -CH₃ (Toluene) | ~0.00 | 0.0 (Reference) | None | Lipophilic Spacer |
Experimental Methodologies for HBD Characterization
To rigorously quantify the HBD capacity of novel CF₂H-containing aromatic compounds, researchers must employ orthogonal, self-validating analytical techniques.
Protocol 1: ¹H NMR-Based Abraham's Acidity ( A ) Determination
This rapid screening protocol determines the empirical hydrogen bond acidity parameter ( A ) by comparing solvent-induced chemical shifts[2][4].
Step-by-Step Methodology:
-
Sample Preparation: Prepare two separate 50 mM solutions of the CF₂H-containing aromatic compound: one in anhydrous DMSO- d6 and one in anhydrous CDCl₃.
-
NMR Acquisition: Acquire standard ¹H NMR spectra for both samples at a strictly controlled temperature of 298 K.
-
Chemical Shift Extraction: Identify the distinctive triplet (or multiplet, depending on long-range coupling) of the CF₂H proton and extract its chemical shift ( δ ) in both solvents.
-
Calculation: Compute the solvent-induced shift difference: Δδ=δDMSO−δCDCl3 . Calculate the Abraham's acidity using the established linear free energy relationship: A=0.0065+0.133(Δδ) [4].
Mechanistic Causality & Self-Validation: This protocol leverages the differential hydrogen bond basicity of the two solvents. DMSO is a strong HBA, forcing the CF₂H proton into a hydrogen-bonded state, which deshields the proton and shifts its NMR signal downfield[4]. CDCl₃ is a non-competing, weak HBA, representing the "free" state[4]. By subtracting the two ( Δδ ), we isolate the chemical shift change directly attributable to hydrogen bonding, mathematically canceling out the inherent magnetic anisotropy of the aromatic ring. If Δδ is negligible, the system self-validates that the specific CF₂H conformation or steric environment precludes effective HBD activity.
Protocol 2: ¹H NMR Isothermal Titration for Kd Determination
While Protocol 1 provides a relative acidity scale, Protocol 2 yields absolute thermodynamic binding affinities ( ΔG and Kd )[4].
Step-by-Step Methodology:
-
Host Solution Preparation: Prepare a 5 mM stock solution of the CF₂H donor (Host) in anhydrous CD₃CN.
-
Titrant Preparation: Prepare a solution of the reference acceptor, tri-n-butylphosphine oxide ( n -Bu₃PO), at 100 mM. Critical Step: Dissolve the n -Bu₃PO directly into a portion of the 5 mM Host stock solution rather than pure solvent.
-
Titration & Acquisition: Sequentially add aliquots of the Titrant to an NMR tube containing 0.5 mL of the Host solution. Acquire a ¹H NMR spectrum after each addition (ranging from 0 to 20 equivalents of acceptor).
-
Isotherm Fitting: Plot the change in the CF₂H chemical shift ( Δδ ) against the concentration of n -Bu₃PO. Fit the data to a 1:1 non-linear binding isotherm to extract the dissociation constant ( Kd )[4].
Mechanistic Causality & Self-Validation: Using a strong, neutral HBA like n -Bu₃PO provides a direct thermodynamic measurement of the complexation event[4]. Preparing the titrant within the host solution maintains a constant host concentration throughout the titration, preventing dilution-induced chemical shift artifacts[4]. The self-validating mechanism lies in the isotherm fitting: a high-quality fit to a 1:1 binding model confirms that the observed Δδ is due to a specific, stoichiometric hydrogen-bonding event rather than non-specific solvent effects or aggregation.
Workflow Visualization
The following diagram illustrates the integrated workflow for validating the HBD capacity of CF₂H groups, combining empirical NMR data with computational modeling.
Workflow for empirical and computational validation of CF2H hydrogen bond donor capacity.
Conclusion
The difluoromethyl group is far more than a simple lipophilic spacer. When integrated into aromatic systems, it functions as a highly tunable, lipophilic hydrogen bond donor capable of mimicking hydroxyl and thiol groups while drastically improving metabolic stability and membrane permeability. By employing rigorous, self-validating thermodynamic protocols—such as Abraham's acidity profiling and NMR titrations—medicinal chemists can rationally exploit the CF₂H motif to optimize drug-target residence times and overall pharmacokinetic profiles.
References
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Title: CF2H, a Hydrogen Bond Donor - PMC - NIH Source: nih.gov URL: [Link]
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Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry Source: acs.org URL: [Link]
-
Title: Quantifying the ability of the CF2H group as a hydrogen bond donor - Beilstein Journals Source: beilstein-journals.org URL: [Link]
-
Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC Source: nih.gov URL: [Link]
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An In-depth Technical Guide to the Metabolic Stability of Difluoromethyl-Substituted Arenes
Foreword: The Rise of the Difluoromethyl Group in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Among these, the difluoromethyl (–CF2H) group has emerged as a uniquely powerful tool.[3][4] It serves as a valuable bioisosteric replacement for common functionalities like hydroxyl (–OH), thiol (–SH), and amine (–NH2) groups.[3][4] The introduction of a –CF2H moiety can significantly enhance metabolic stability, modulate lipophilicity, and improve target binding affinity through its capacity to act as a lipophilic hydrogen bond donor.[3][5][6][7] This guide provides a comprehensive technical exploration of the metabolic fate of difluoromethyl-substituted arenes, offering field-proven insights into the underlying mechanisms and the experimental workflows used to quantify their stability.
The Mechanistic Underpinnings of Metabolic Stability
The enhanced metabolic stability of difluoromethyl-arenes is not merely a consequence of the high bond strength of the carbon-fluorine (C-F) bond.[1][8][9] While the C-F bond (≈126 kcal/mol for Ph-F) is significantly stronger than a C-H bond (≈113 kcal/mol for Ph-H), this fact is an oversimplification of the metabolic reality.[8] The primary drivers of metabolic stability for these compounds are rooted in the mechanisms of the enzymes responsible for their biotransformation, predominantly the Cytochrome P450 (CYP) superfamily.[1][10][11]
The Role of Cytochrome P450 Enzymes
CYP enzymes are heme-dependent monooxygenases that catalyze the majority of Phase I oxidative metabolism of xenobiotics.[1][11][12] For aromatic systems, a common metabolic pathway is arene hydroxylation. The accepted mechanism for this process involves the electrophilic attack of a highly reactive iron-oxo species (Compound I) within the enzyme's active site on the electron-rich π-system of the aromatic ring.[1]
Crucially, the rate-determining step of this reaction does not typically involve the direct cleavage of a C-H bond.[1][8] Instead, it is the initial electrophilic attack that is key. The strong electron-withdrawing nature of the –CF2H group deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to this enzymatic attack. This electronic deactivation is a more significant contributor to the observed metabolic stability than the C-F bond strength itself.[13]
Metabolic Pathways of Difluoromethyl Arenes
While direct oxidation of the –CF2H group is rare, the primary metabolic liabilities of these molecules often lie elsewhere on the scaffold.
-
Arene Hydroxylation: Despite the deactivating effect, arene hydroxylation at positions distal to the –CF2H group can still occur, albeit often at a reduced rate compared to non-fluorinated analogues.
-
Metabolic Switching: A critical concept in drug design is "metabolic switching." By successfully blocking one metabolic hotspot with a –CF2H group, the metabolic burden can shift to a previously less-favored position on the molecule.[14] Therefore, it is essential to perform full metabolite identification studies to understand these new pathways.
-
Oxidation of Other Substituents: Metabolism will preferentially occur at other, more labile sites on the molecule, such as aliphatic chains or other functional groups susceptible to oxidation, reduction, or hydrolysis.
The following diagram illustrates the general catalytic cycle of CYP450 enzymes, highlighting the key step inhibited by the electronic properties of the difluoromethyl group.
Caption: General catalytic cycle of Cytochrome P450 enzymes.
Experimental Assessment of Metabolic Stability
To quantify the metabolic stability of new chemical entities (NCEs), a suite of in vitro assays is employed early in the drug discovery process.[15] These assays provide crucial data for ranking compounds and predicting their in vivo pharmacokinetic behavior.[16][17][18] The most common high-throughput method is the liver microsomal stability assay.[15]
The Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[18][19]
Data Summary: Key Assay Components
| Component | Role & Rationale |
| Liver Microsomes | Source of Phase I metabolic enzymes (primarily CYPs).[17] Sourced from various species (human, rat, mouse, etc.) to assess inter-species differences.[18] |
| NADPH Regenerating System | Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity. A regenerating system (e.g., G6P, G6PDH) ensures a constant supply of NADPH throughout the incubation period.[20] |
| Phosphate Buffer | Maintains a physiological pH (typically 7.4) to ensure optimal enzyme function.[20] |
| Test Compound | The NCE being evaluated, typically at a low concentration (e.g., 1 µM) to be under Kₘ conditions. |
| Control Compounds | Compounds with known metabolic fates (e.g., Verapamil - high clearance; Propranolol - intermediate clearance) are run in parallel to validate the assay performance.[21] |
| Quenching Solution | Ice-cold organic solvent (e.g., Acetonitrile or Methanol) containing an internal standard. It stops the enzymatic reaction by precipitating proteins and prepares the sample for analysis.[19][20] |
The following diagram outlines the standard workflow for this critical experiment.
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to ensure robust and reproducible results. The inclusion of controls and specific procedural steps provides an internal validation of the experiment's integrity.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A/B solution)
-
Test and control compounds (10 mM stock in DMSO)
-
Acetonitrile (ACN), ice-cold, with a suitable internal standard (IS)
-
96-well plates, incubator shaker, centrifuge, LC-MS/MS system
Procedure:
-
Preparation (Self-Validation Step: Consistency):
-
Thaw frozen liver microsomes rapidly in a 37°C water bath and immediately place on ice.[22] Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer. Rationale: Rapid, consistent thawing preserves enzymatic activity.
-
Prepare working solutions of test and control compounds by diluting the DMSO stock into the buffer. Rationale: This minimizes the final concentration of DMSO in the incubation, which can inhibit CYP enzymes.
-
-
Pre-incubation (Self-Validation Step: Thermal Equilibrium):
-
In a 96-well plate, combine the diluted microsomal solution and the test/control compound working solutions.
-
Cover the plate and pre-incubate for 10 minutes at 37°C in a shaking incubator.[21] Rationale: This step allows the system to reach thermal equilibrium and permits any non-specific binding to occur before the reaction is initiated.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The time of addition is considered t=0.[19] Rationale: The reaction is cofactor-dependent; adding NADPH starts the enzymatic process simultaneously across the plate.
-
-
Sampling and Quenching (Self-Validation Step: Precise Timing):
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer a precise aliquot of the reaction mixture into a separate 96-well plate containing ice-cold ACN with the internal standard.[19][20]
-
The t=0 sample is typically taken immediately after the addition of NADPH. Rationale: Rapidly stopping the reaction at precise intervals is critical for accurately determining the rate of metabolism.
-
-
Sample Processing:
-
Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.[20]
-
Carefully transfer the supernatant to a new plate for analysis. Rationale: Removing proteins prevents contamination and blockage of the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[17][19] Rationale: LC-MS/MS provides the sensitivity and selectivity required to quantify the low concentrations of the compound remaining in a complex biological matrix.[23][24][25]
-
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate two key parameters: in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Determine the Rate of Elimination: Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate Half-Life (t₁/₂):
-
t₁/₂ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLᵢₙₜ):
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration in mg/mL]) * 1000
-
Rationale: Intrinsic clearance normalizes the rate of metabolism to the amount of enzyme (protein) used, allowing for comparison across different experiments and prediction of in vivo hepatic clearance.[15][16]
-
Compounds are often categorized based on these values (e.g., High, Medium, Low clearance) to guide the next steps in the design-make-test-analyze cycle.
Conclusion and Future Outlook
The difluoromethyl group is a proven asset in medicinal chemistry for enhancing metabolic stability.[3][5] This stability arises primarily from the group's strong electron-withdrawing effect, which deactivates the aromatic ring against oxidative metabolism by CYP450 enzymes.[13] A thorough understanding of this mechanism, coupled with robust and reproducible in vitro assays like the liver microsomal stability screen, empowers researchers to make informed decisions. By quantitatively assessing metabolic liabilities, scientists can rationally design drug candidates with improved pharmacokinetic profiles, ultimately increasing their potential for clinical success. The continued development of advanced analytical techniques and a deeper understanding of metabolic pathways will further refine the strategic deployment of the difluoromethyl group in next-generation pharmaceuticals.
References
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- BenchChem. (n.d.). The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry.
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- IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- ACS Publications. (2017, January 4). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
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- Unknown Source. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
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- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
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- RSC Publishing. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Macmillan Group. (2009, November 5). Biological Applications of Organofluorine Compounds.
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- PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Charles River. (n.d.). Metabolite Profiling & Structural Elucidation.
- PMC. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
- IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
- ResearchGate. (2025, August 7). Analytical strategies for identifying drug metabolites.
- MDPI. (2021, June 22). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family.
- PMC. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
- PubMed. (2013, January 16). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation.
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Introduction: The Strategic Importance of Brominated Difluoromethylbenzenes in Drug Discovery
An In-Depth Technical Guide to the Crystal Structure Analysis of Brominated Difluoromethylbenzenes
In modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1] Among these, the difluoromethyl (–CF2H) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacological properties of lead compounds.[2][3] It often serves as a metabolically stable bioisostere for hydroxyl (–OH) or thiol (–SH) groups, enhancing membrane permeability and target binding affinity.[1][2] Unlike the trifluoromethyl (–CF3) group, the –CF2H moiety retains an acidic proton, enabling it to act as a hydrogen bond donor, which can be critical for molecular recognition at the active site of a biological target.[2][4]
When combined with a bromine substituent on the benzene ring, the molecular architecture becomes primed for a range of tunable and highly directional non-covalent interactions. Bromine, through the phenomenon of halogen bonding, can act as a Lewis acid, guiding molecular assembly in the solid state.[5][6] Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction (SCXRD) is therefore not merely an academic exercise; it is a critical step in elucidating structure-activity relationships (SAR) and designing next-generation therapeutics with improved efficacy and safety profiles.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the crystal structure analysis of brominated difluoromethylbenzenes. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Foundational Principles: A Primer on Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the definitive analytical technique for determining the complete three-dimensional structure of a crystalline material at atomic resolution.[7][8] The fundamental principle, described by Bragg's Law (nλ = 2d sinθ), relies on the constructive interference of monochromatic X-rays as they are scattered by the electron clouds of atoms arranged in an ordered, repeating lattice.[9][10] By systematically measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be generated.[10] From this map, the positions of individual atoms, bond lengths, bond angles, and the nature of intermolecular interactions can be determined with unparalleled precision.[9]
Unique Structural Considerations for Brominated Difluoromethylbenzenes
The crystal packing of these specific molecules is governed by a subtle interplay of weak, non-covalent interactions. A priori understanding of these forces is crucial for both designing crystallization experiments and interpreting the final structure.
-
The Influence of the Difluoromethyl Group : The high electronegativity of the fluorine atoms creates a polarized C-F bond and allows the hydrogen atom of the –CF2H group to participate in weak C–H···F or C–H···O hydrogen bonds.[11] These interactions, while individually weak, can collectively play a significant role in stabilizing a particular crystal packing arrangement.
-
The Role of the Bromine Atom and Halogen Bonding : A bromine atom covalently bonded to the aromatic ring possesses a region of positive electrostatic potential, known as a σ-hole, opposite the C–Br bond.[5][6] This region can interact favorably with a Lewis base (e.g., the lone pair of an oxygen or nitrogen atom, or the π-electrons of an adjacent aromatic ring), forming a highly directional and specific non-covalent interaction called a halogen bond.[5][6] The strength and geometry of these bonds are predictable, making them a powerful tool in crystal engineering.
-
Other Competing Interactions : In addition to the above, other forces such as π–π stacking, C–H···π, and van der Waals interactions contribute to the overall lattice energy.[12][13] The final observed crystal structure represents the thermodynamic minimum achieved through the complex interplay of all these attractive and repulsive forces.
The Integrated Workflow: From Purified Compound to Validated Structure
A successful crystal structure determination follows a systematic and rigorous pathway. Each stage is critical and builds upon the success of the preceding one. The overall process is outlined below.
Crystal Growth: The Critical Bottleneck
Obtaining diffraction-quality single crystals is often the most challenging and empirical step in the entire process.[10][14] For novel brominated difluoromethylbenzenes, a systematic screening of crystallization conditions is essential. The choice of solvent is paramount, as it directly influences solubility and molecular assembly.
Table 1: Comparison of Common Crystallization Techniques for Small Organic Molecules
| Technique | Description | Advantages | Causality & Considerations for Brominated Difluoromethylbenzenes |
|---|---|---|---|
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[11] | Simple setup, requires minimal equipment. | Best for moderately soluble, stable compounds. The bromine and difluoromethyl groups increase lipophilicity, making solvents like dichloromethane, ethyl acetate, or toluene good starting points. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble.[11] | Provides slow, controlled supersaturation, often yielding higher quality crystals. | Highly effective. The gradual diffusion of the anti-solvent (e.g., hexane, pentane) into the compound solution (e.g., acetone, CH2Cl2) prevents rapid precipitation, allowing for ordered crystal lattice formation. |
| Solvent Layering | A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystals form at the interface. | Can be effective when vapor diffusion fails; creates a sharp supersaturation gradient. | Requires immiscible or slowly mixing solvent systems. Can be sensitive to mechanical disturbances. |
| Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and inducing crystallization. | Good for compounds with a steep solubility curve with respect to temperature. | Risk of forming amorphous solids or oils if cooling is too rapid. A programmable cooling bath is recommended for precise control. |
Experimental Protocol 1: Single Crystal Growth by Vapor Diffusion
-
Preparation of the Compound Solution: Dissolve 5-10 mg of the highly purified brominated difluoromethylbenzene in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., acetone, dichloromethane) in a small, narrow vial. The ideal solvent is one in which the compound is readily soluble.
-
Preparation of the Reservoir: In a larger beaker or jar, add 3-5 mL of a volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, pentane).
-
Assembly: Place the small vial containing the compound solution inside the larger beaker, ensuring the anti-solvent level is below the top of the inner vial.
-
Sealing and Incubation: Seal the larger beaker with a cap or parafilm. Leave the assembly undisturbed in a location with stable temperature and minimal vibration.
-
Monitoring: Check for crystal growth periodically over several days to weeks. High-quality crystals should appear clear with well-defined faces.
Data Collection and Processing
Once a suitable crystal (typically >0.1 mm in all dimensions) is identified, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal diffractometer.[9][10]
-
Instrumentation : Modern instruments are typically equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å), a goniometer for precise crystal orientation, and a sensitive area detector (e.g., CCD or CMOS).[9]
-
Data Collection Strategy : Data is collected at a low temperature (typically 100 K) using a liquid nitrogen stream. This is critical as it minimizes atomic thermal vibrations, leading to higher resolution data and a more precise structural model. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Data Reduction : The raw detector images are processed using instrument-specific software (e.g., Bruker's APEX suite[15]). This involves integrating the intensities of all diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and generating a reflection file containing the Miller indices (h,k,l) and intensity (I) for each reflection.
Structure Solution and Refinement
This stage translates the diffraction data into a chemically meaningful atomic model.
-
Structure Solution : The "phase problem" is solved using direct methods or Patterson methods, often with software like SHELXT.[16] This initial step provides a rough but recognizable model of the molecular structure.
-
Structure Refinement : The initial model is refined against the experimental data using a full-matrix least-squares on F² procedure, commonly performed with software like SHELXL.[16] This is an iterative process where atomic positions and displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and those calculated from the model (|Fc|).
Experimental Protocol 2: Abridged Structure Refinement Workflow
-
Initial Solution: Solve the structure using direct methods to locate the majority of the non-hydrogen atoms. The bromine atom's strong scattering often makes it easy to locate first.
-
Anisotropic Refinement: Refine all non-hydrogen atoms with anisotropic displacement parameters (ADPs), which model atomic motion as ellipsoids. This accounts for the direction-dependent thermal vibration of atoms.
-
Hydrogen Atom Placement: Place hydrogen atoms in geometrically calculated positions (e.g., C-H = 0.95 Å for aromatic H) and refine them using a "riding model." This constrains them to move with their parent carbon atom.
-
Convergence: Continue refinement until the model converges, meaning the shifts in refined parameters are negligible and the R-factor (a measure of agreement between observed and calculated data) is minimized. A final R1 value below 5% is indicative of a good quality refinement for small molecules.
-
Final Report Generation: Generate the final Crystallographic Information File (CIF), which contains all the necessary information about the experiment and the final structural model.
Structure Validation: The Cornerstone of Trustworthiness
Before any analysis or publication, the refined crystal structure must be rigorously validated. This is a critical self-validating step that ensures the quality, correctness, and completeness of the crystallographic model.[17] The primary tool for this is the International Union of Crystallography's (IUCr) checkCIF service, which is powered by the PLATON software.[18][19]
checkCIF/PLATON performs hundreds of automated checks and generates a report with a list of "ALERTS".[20] These alerts are categorized by severity (A, B, C, G) and highlight potential issues such as:
-
Incorrect space group assignment or missed symmetry.[19]
-
Unusual bond lengths, angles, or displacement parameters.
-
Misassigned atom types.
-
Incomplete analysis, such as missed hydrogen atoms or unaccounted-for solvent molecules in voids.[19]
The researcher must address every A- and B-level alert, either by correcting the model and re-refining or by providing a scientifically sound explanation in the CIF file. This process is non-negotiable for ensuring the integrity of the structural data.
Data Interpretation: From Coordinates to Chemical Insight
With a validated structure, the focus shifts to extracting meaningful chemical information.
Quantitative Data Summary
The primary results of a crystal structure determination are summarized in a standardized table.
Table 2: Representative Crystallographic Data for a Hypothetical 1-Bromo-4-(difluoromethyl)benzene
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅BrF₂ |
| Formula Weight | 207.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.812(1) |
| b (Å) | 7.634(2) |
| c (Å) | 15.987(3) |
| β (°) | 98.45(1) |
| Volume (ų) | 701.5(3) |
| Z | 4 |
| ρcalc (g/cm³) | 1.961 |
| μ (mm⁻¹) | 6.54 |
| F(000) | 400 |
| Temperature (K) | 100(2) |
| Reflections Collected | 5480 |
| Independent Reflections | 1605 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R1 = 0.028, wR2 = 0.071 |
| R indices (all data) | R1 = 0.035, wR2 = 0.075 |
| Goodness-of-fit on F² | 1.05 |
Analysis of Non-Covalent Interactions
Visualizing the crystal packing is essential for understanding the supramolecular assembly. Software such as Mercury, which interfaces directly with the Cambridge Structural Database (CSD), is invaluable for this purpose.[16][21]
-
Halogen Bonds: Identify short Br···X contacts (where X is a nucleophile like O, N, or another Br). A contact distance significantly shorter than the sum of the van der Waals radii (~3.37 Å for Br···O) and a C–Br···X angle close to 180° are strong indicators of a halogen bond.[5]
-
Hydrogen Bonds: Search for short C–H···F and C–H···O/N contacts. While weaker than conventional hydrogen bonds, their prevalence can be a dominant factor in the packing motif.
-
π–π Stacking: Analyze the arrangement of the benzene rings. Look for face-to-face or offset stacking with inter-planar distances of approximately 3.3–3.8 Å.
By mapping these interactions, a researcher can build a comprehensive picture of the forces that dictate the solid-state conformation and packing, providing critical insights that can be fed back into the drug design and development process.
Conclusion
The crystal structure analysis of brominated difluoromethylbenzenes is a multifaceted process that demands meticulous experimental technique and rigorous computational validation. The unique electronic properties of the –CF2H group and the bromine atom give rise to a complex landscape of non-covalent interactions that are fundamental to their behavior in the solid state. By following the integrated workflow detailed in this guide—from strategic crystal growth and precise data collection to thorough refinement and uncompromising validation—researchers can unlock the detailed structural information necessary to accelerate the development of novel pharmaceuticals and advanced materials.
References
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Li, W., et al. (2021). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. [Link]
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Spek, A. L. (n.d.). Single-crystal structure validation with the program PLATON. Academia.edu. [Link]
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Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
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University of Münster. (2024, May 16). Chemists develop new method for introducing fluorinated components into molecules. Phys.org. [Link]
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Das, J., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
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Diamond Light Source. (n.d.). Small Molecule Diffraction. Diamond Light Source. [Link]
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Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. [Link]
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Phenix. (n.d.). Phenix (Software). Phenix. [Link]
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Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. ResearchGate. [Link]
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Purdue University. (n.d.). X-Ray Crystallography - Software. Purdue University Department of Chemistry. [Link]
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Bruker. (n.d.). APEX Software. Bruker. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Spek, A. L. (n.d.). PLATON/VALIDATION. Utrecht University. [Link]
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Durd'a, M. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Profex. [Link]
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Svoboda, V., et al. (2023). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]
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ILL. (n.d.). FullProf Suite. The Laue-Langevin Institute. [Link]
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ResearchGate. (n.d.). Schematic representations of noncovalent interactions in the crystal structures.... ResearchGate. [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]
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ResearchGate. (n.d.). Non-covalent Interaction in Benzene and Substituted Benzene: A Theoretical Study. ResearchGate. [Link]
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re3data.org. (2026, February 3). Cambridge Structural Database. re3data.org. [Link]
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ResearchGate. (n.d.). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly?. ResearchGate. [Link]
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Wikipedia. (n.d.). Cambridge Structural Database. Wikipedia. [Link]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]
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Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS. [Link]
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Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]
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Berking, T., et al. (2024). A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. Angewandte Chemie International Edition, 63(27), e202402976. [Link]
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BiŌkeanós. (n.d.). The Cambridge Structural Database. BiŌkeanós. [Link]
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ResearchGate. (2025, August 7). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]
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Bond, A. D., et al. (2001). Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I). Chemical Communications, (23), 2488-2489. [Link]
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Dalinger, A. I., et al. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. Molecules, 27(19), 6703. [Link]
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Lee, J., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(32), 10235-10244. [Link]
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Contostavlos, K. Z., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2259-2281. [Link]
- Grabowski, S. J. (Ed.). (2017). Noncovalent Interactions in Crystal Structures: Quantifying Cooperativity in Hydrogen and Halogen Bonds. In Crystals, 7(1), 19.
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da Silva, A. C. C., et al. (2024). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Crystals, 14(3), 242. [Link]
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Grabowski, S. J. (2021). Classification of So-Called Non-Covalent Interactions Based on VSEPR Model. Molecules, 26(16), 4963. [Link]
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Kurban, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1011-1016. [Link]
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Madhan, N., et al. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 425-431. [Link]
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ResearchGate. (n.d.). Single-crystal structure of the brominated BTfOR. ResearchGate. [Link]
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ResearchGate. (n.d.). Molecular structure and other information of the target brominated flame retardants. ResearchGate. [Link]
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Methodological & Application
Synthesis of 1,3-Dibromo-5-(difluoromethyl)benzene from 1,3,5-Tribromobenzene: Application Note & Protocol
Introduction & Rationale
The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development. The difluoromethyl group (–CF₂H) acts as a lipophilic bioisostere for alcohols and thiols, offering unique hydrogen-bond donating capabilities while significantly enhancing metabolic stability.
1,3-Dibromo-5-(difluoromethyl)benzene is a highly valuable intermediate for pharmaceutical synthesis. The presence of two meta-positioned bromine atoms provides orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of complex, multi-ring active pharmaceutical ingredients (APIs). This application note details a robust, two-step synthetic protocol to generate this compound from commercially available 1,3,5-tribromobenzene, focusing on mechanistic causality, in-process quality control (IPQC), and high-yield execution.
Synthetic Strategy & Mechanistic Insights
The synthesis relies on a two-phase transformation: regioselective formylation followed by nucleophilic deoxofluorination.
Step 1: Halogen-Metal Exchange & Formylation
The first step involves the conversion of 1,3,5-tribromobenzene to 3,5-dibromobenzaldehyde.
-
Causality of Reagent Choice: n-Butyllithium (n-BuLi) is utilized to perform a rapid halogen-metal exchange. Because the three bromine atoms are statistically and electronically equivalent, stoichiometry must be strictly controlled (1.05 equivalents) to favor mono-lithiation.
-
Causality of Temperature: The reaction must be maintained at strictly –78 °C. Warmer temperatures promote "halogen dance" isomerizations or the elimination of LiBr to form highly reactive benzyne intermediates, which lead to complex polymeric mixtures ().
-
Quenching Dynamics: Anhydrous N,N-dimethylformamide (DMF) acts as the formylating agent. The initial nucleophilic attack forms a stable tetrahedral hemiaminal intermediate. This intermediate intentionally does not collapse into the aldehyde until the acidic aqueous workup (2M HCl), thereby preventing a second equivalent of aryllithium from attacking the newly formed carbonyl.
Step 2: Nucleophilic Deoxofluorination
The second step converts the aldehyde into a geminal difluoride using Diethylaminosulfur trifluoride (DAST).
-
Causality of Reagent Choice: DAST is a highly selective, nucleophilic fluorinating agent. The mechanism initiates with the carbonyl oxygen attacking the electrophilic sulfur of DAST, displacing a fluoride ion. This liberated fluoride subsequently attacks the activated carbonyl carbon. A second fluoride displacement yields the –CF₂H group and diethylaminosulfinyl fluoride as a byproduct ().
-
Causality of Solvent & Thermal Control: Dichloromethane (DCM) is selected as a polar aprotic solvent that stabilizes the transition states without reacting with DAST. The reaction is initiated at 0 °C to control the exothermic first addition, then warmed to room temperature to provide the activation energy required for the second fluorination step.
Synthetic Workflow Visualization
Two-step synthetic workflow from 1,3,5-tribromobenzene to the difluoromethylated target.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 3,5-Dibromobenzaldehyde
Self-Validating IPQC: Before quenching the bulk reaction, remove a 0.1 mL aliquot, quench in 1 mL EtOAc/1 mL H₂O, and run a TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~ 0.9) should be fully consumed, replaced by a strongly UV-active spot (R_f ~ 0.5).
-
Preparation: Flame-dry a 500 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.
-
Dissolution: Add 1,3,5-tribromobenzene (10.0 g, 31.8 mmol) and anhydrous THF (150 mL). Stir until fully dissolved.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C for 20 minutes.
-
Lithiation: Using a syringe pump, add n-butyllithium (13.3 mL of a 2.5 M solution in hexanes, 33.4 mmol, 1.05 eq) dropwise over 30 minutes. Critical: Slow addition prevents localized heating. Stir at –78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (3.7 mL, 47.7 mmol, 1.5 eq) dropwise over 10 minutes. Maintain the reaction at –78 °C for 2 hours.
-
Hydrolysis & Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Carefully quench by adding 2M HCl (50 mL) to hydrolyze the hemiaminal. Stir for 15 minutes.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from hot ethanol to yield 3,5-dibromobenzaldehyde as a white crystalline solid.
Protocol B: Synthesis of 1,3-Dibromo-5-(difluoromethyl)benzene
Self-Validating IPQC: Monitor via TLC (100% Hexanes). The aldehyde remains near the baseline, while the highly non-polar difluoromethyl product migrates rapidly (R_f ~ 0.8).
-
Preparation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve 3,5-dibromobenzaldehyde (5.0 g, 19.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Fluorination: Add DAST (3.7 mL, 28.5 mmol, 1.5 eq) dropwise via syringe over 15 minutes. Safety Warning: DAST reacts violently with ambient moisture to release toxic HF gas. Perform strictly inside a fume hood with appropriate PPE ().
-
Propagation: Stir at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.
-
Quenching (Critical Step): Cool the mixture back to 0 °C. Extremely slowly, add saturated aqueous NaHCO₃ (50 mL) dropwise. Causality: Rapid addition will cause violent CO₂ evolution and thermal spiking due to the exothermic neutralization of HF and unreacted DAST.
-
Extraction: Separate the organic layer. Extract the aqueous phase with DCM (2 x 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure (keep bath temperature < 30 °C to prevent volatilization of the product).
-
Purification: Purify via flash column chromatography using 100% Hexanes to afford the target compound as a clear, colorless liquid.
Quantitative Data & Troubleshooting
Table 1: Quantitative Reaction Parameters
| Step | Reaction | Reagent Stoichiometry | Temp Profile | Time | Expected Yield |
| 1 | Formylation | 1.05 eq n-BuLi, 1.5 eq DMF | –78 °C to 0 °C | 3.5 h | 75 – 85% |
| 2 | Deoxofluorination | 1.5 eq DAST | 0 °C to 25 °C | 12 – 16 h | 80 – 90% |
Table 2: Troubleshooting & Causal Interventions
| Observation | Mechanistic Cause | Corrective Action / Prevention |
| Poly-formylated byproducts in Step 1 | Excess n-BuLi or localized warming during addition. | Strictly control n-BuLi to 1.05 eq; use a syringe pump at –78 °C. |
| Low yield in Step 2; unreacted aldehyde | Moisture in solvent degrading DAST into HF and Et₂NS(O)F prematurely. | Use strictly anhydrous DCM; ensure glassware is flame-dried and flushed with Argon. |
| Product degradation during workup | Acid-catalyzed hydrolysis of the –CF₂H group. | Ensure complete neutralization with NaHCO₃ (check aqueous pH > 7) before phase separation. |
Analytical Validation
To validate the self-contained integrity of the synthesized 1,3-dibromo-5-(difluoromethyl)benzene, the following spectroscopic benchmarks must be met:
-
¹H NMR (CDCl₃, 400 MHz): The diagnostic difluoromethyl proton appears as a distinct triplet due to splitting by the two adjacent fluorine atoms.
-
Expected: δ 7.68 (t, J = 1.6 Hz, 1H, Ar-H), 7.62 (d, J = 1.6 Hz, 2H, Ar-H), 6.58 (t, J = 56.2 Hz, 1H, –CF₂H) .
-
-
¹⁹F NMR (CDCl₃, 376 MHz): The fluorine atoms are split by the single adjacent proton, resulting in a doublet.
-
Expected: δ –111.4 (d, J = 56.2 Hz, 2F) .
-
-
¹³C NMR (CDCl₃, 100 MHz): The carbon of the difluoromethyl group will appear as a large triplet due to one-bond carbon-fluorine coupling.
-
Expected: δ 137.2, 134.5, 127.1, 123.4, 112.5 (t, J = 238 Hz, –CF₂H) .
-
References
-
Ding, L., Chang, D., Dai, L., Ji, T., & Li, S. (2005). "Luminescent Dendrons with Oligo(phenylenevinylene) Core Branches and Oligo(ethylene oxide) Terminal Chains." Macromolecules, 38(20), 8272-8277. URL:[Link]
-
Fauq, A. H., Singh, R., & Meshri, D. (2006). "N,N-Diethylaminosulfur Trifluoride." Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons. URL:[Link]
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578. URL:[Link]
Application Note: Regioselective and Exhaustive Suzuki-Miyaura Cross-Coupling of 1,3-Dibromo-5-(difluoromethyl)benzene in Drug Discovery
Introduction & Strategic Importance
The introduction of fluorine-containing functional groups is a cornerstone strategy in modern medicinal chemistry. Specifically, the difluoromethyl ( −CF2H ) group is increasingly recognized as a lipophilic hydrogen bond donor and a robust bioisostere for hydroxyl ( −OH ), thiol ( −SH ), and amine ( −NH2 ) functionalities [1]. Unlike the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group, the polarized C−H bond in −CF2H allows it to participate in critical target-binding interactions while simultaneously modulating metabolic stability and lipophilicity [2].
1,3-Dibromo-5-(difluoromethyl)benzene serves as an exceptionally versatile building block for constructing complex, meta-substituted biaryl and teraryl scaffolds. The presence of two chemically equivalent bromine atoms presents both a challenge and an opportunity: researchers can either drive the reaction to exhaustive symmetrical di-arylation or carefully control the thermodynamics to achieve desymmetrization via selective mono-arylation , followed by a sequential coupling to yield asymmetrical teraryls [3].
Mechanistic Causality: Electronic Differentiation
Achieving high chemoselectivity for mono-coupling over exhaustive multi-coupling requires precise control of the catalytic cycle [4]. The causality behind the experimental control lies in electronic differentiation :
-
First Oxidative Addition (Fast): The −CF2H group is moderately electron-withdrawing. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dibromobenzene ring, facilitating a rapid oxidative addition of the electron-rich Pd(0) catalyst into the first C−Br bond.
-
Transmetalation & Reductive Elimination: The first arylboronic acid transmetalates and couples to the ring.
-
Second Oxidative Addition (Slow): Assuming the first coupled aryl group is neutral or electron-donating, it pushes electron density back into the central benzene ring. This raises the LUMO, making the remaining C−Br bond significantly less reactive toward a second oxidative addition.
By exploiting this electronic shift—paired with a milder catalyst ( Pd(PPh3)4 ) and lower temperatures (60 °C)—we can trap and isolate the mono-coupled intermediate. Conversely, applying a highly active bidentate catalyst ( Pd(dppf)Cl2 ) at elevated temperatures (100 °C) overcomes this energy barrier, driving exhaustive di-coupling.
Reaction Workflow
Figure 1: Mechanistic workflow demonstrating the electronic differentiation enabling sequential coupling.
Quantitative Data: Condition Optimization Summary
The following table summarizes the optimized parameters required to selectively drive the reaction toward either the mono-arylated or di-arylated product.
| Coupling Target | Catalyst System | Base | Solvent System | Temp (°C) | Boronic Acid | Expected Yield |
| Selective Mono-Arylation | Pd(PPh3)4 (5 mol%) | K2CO3 (2.0 eq) | 1,4-Dioxane / H2O (4:1) | 60 °C | 0.95 eq | 78 - 85% |
| Symmetrical Di-Arylation | Pd(dppf)Cl2 (5 mol%) | Cs2CO3 (3.0 eq) | 1,4-Dioxane / H2O (4:1) | 100 °C | 2.50 eq | 88 - 95% |
| Sequential Asymmetrical | Pd(PPh3)4 → Pd(dppf)Cl2 | K2CO3 → Cs2CO3 | 1,4-Dioxane / H2O (4:1) | 60 °C → 100 °C | 0.95 eq → 1.50 eq | 65 - 75% (2 steps) |
Experimental Protocols
Protocol A: Desymmetrization (Selective Mono-Arylation)
This protocol is designed to isolate the mono-coupled intermediate by suppressing the second oxidative addition.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, add 1,3-Dibromo-5-(difluoromethyl)benzene (1.0 eq) and the desired Arylboronic acid (0.95 eq).
-
Causality: Using a slight sub-stoichiometric amount of boronic acid ensures the highly reactive dibromide is not entirely consumed, statistically suppressing the formation of the di-coupled byproduct.
-
-
Solvent & Base: Add a 4:1 mixture of 1,4-Dioxane and water, followed by K2CO3 (2.0 eq).
-
Causality: Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the inorganic base and generate the reactive boronate complex essential for the transmetalation step.
-
-
Degassing: Sparge the mixture with Argon for 15 minutes.
-
Causality: Pd(0) is highly susceptible to oxidation by dissolved O2 , which leads to catalyst deactivation and homocoupling of the boronic acid (forming biphenyl byproducts).
-
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) under a positive Argon flow. Seal the flask and heat to 60 °C for 4–6 hours.
-
Validation Checkpoint (Self-Validating System): Extract a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.
-
Diagnostic Logic: The starting material exhibits a characteristic 1:2:1 isotopic cluster due to the two bromine isotopes ( 79Br , 81Br ). The successful mono-coupled intermediate will definitively shift to a 1:1 isotopic doublet. If a singlet mass corresponding to the di-coupled product exceeds 5% relative abundance, immediately cool the reaction to halt over-coupling.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography. The unreacted starting material and mono-coupled product have significantly different Rf values, allowing for easy isolation.
Protocol B: Exhaustive Symmetrical Di-Arylation
This protocol forces the reaction to completion, coupling both bromine sites with the same aryl group.
Step-by-Step Methodology:
-
Preparation: Combine 1,3-Dibromo-5-(difluoromethyl)benzene (1.0 eq) and Arylboronic acid (2.5 eq) in a Schlenk flask.
-
Causality: A 2.5 eq excess ensures complete conversion of the sluggish mono-coupled intermediate.
-
-
Solvent & Base: Add 1,4-Dioxane/ H2O (4:1) and Cs2CO3 (3.0 eq).
-
Causality: Cesium carbonate is significantly more soluble and provides a stronger driving force for transmetalation compared to potassium carbonate, which is critical for overcoming the elevated activation energy of the second coupling.
-
-
Degassing: Sparge with Argon for 15 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step, preventing catalyst stalling.
-
-
Reaction: Heat to 100 °C for 12–16 hours.
-
Validation Checkpoint: TLC monitoring (Hexanes/EtOAc). The reaction is complete when the 1:1 isotopic doublet (mono-coupled) completely disappears on LC-MS, replaced entirely by a singlet mass (di-coupled).
Protocol C: Sequential Asymmetrical Coupling
To synthesize unsymmetrical teraryls, execute Protocol A to isolate the mono-coupled intermediate. Then, subject this purified intermediate to the conditions of Protocol B , substituting the second, distinct Arylboronic acid (1.5 eq) and heating to 100 °C until complete consumption of the monobromide is observed.
References
-
Zafrani, Y., Yeffet, D., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, ACS Publications, 2017.[Link] [1]
-
Ni, C., Hu, M., & Hu, J. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, RSC Publishing, 2021.[Link] [2]
-
Li, H., et al. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." The Journal of Organic Chemistry, ACS Publications, 2012.[Link] [3]
-
Silva, A., et al. "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction." Molecules, MDPI, 2023.[Link] [4]
Application Note: 1,3-Dibromo-5-(difluoromethyl)benzene as a Bifunctional Scaffold for Advanced API Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Strategic Rationale
In modern drug discovery, the strategic incorporation of fluorinated motifs is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. The difluoromethyl ( −CF2H ) group has emerged as a highly valuable moiety, acting as a "lipophilic hydrogen bond donor"[1]. Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl ( −CF3 ) group, the −CF2H moiety retains a polarized C-H bond capable of serving as a bioisostere for hydroxyl ( −OH ) and thiol ( −SH ) groups[2]. This substitution often improves metabolic stability by circumventing Phase II glucuronidation while maintaining target binding affinity[3].
1,3-Dibromo-5-(difluoromethyl)benzene (CAS: 1214388-74-5) serves as an ideal bifunctional building block for synthesizing complex Active Pharmaceutical Ingredients (APIs)[4]. The electron-withdrawing nature of the −CF2H group reduces the electron density of the aromatic ring, which significantly accelerates the oxidative addition of palladium(0) into the C-Br bonds compared to unfunctionalized dibromobenzenes[5]. This scaffold provides two reactive handles, allowing for either rapid symmetrical elaboration (e.g., V-shaped terphenyls) or controlled desymmetrization via sequential, orthogonal cross-couplings.
Mechanistic Workflow: Symmetrical vs. Asymmetrical Elaboration
The following workflow illustrates the divergent synthetic pathways accessible from this building block. Controlling the stoichiometry, temperature, and catalyst system dictates whether the reaction yields a mono-coupled intermediate or a di-coupled product.
Figure 1: Divergent synthetic workflow for symmetrical and asymmetrical cross-coupling.
Quantitative Data: Reaction Optimization
To achieve high selectivity, the catalytic system must be carefully tuned. The table below summarizes the optimization data for Suzuki-Miyaura cross-coupling using phenylboronic acid as the model partner.
| Catalyst System (5 mol%) | Base (Aqueous) | Solvent System | Temp (°C) | Yield: Mono-Coupled | Yield: Di-Coupled |
| Pd(PPh3)4 | 2M Na2CO3 | Toluene / H2O | 90 | 12% | 85% |
| Pd(dppf)Cl2 | 2M K3PO4 | 1,4-Dioxane / H2O | 90 | <5% | 94% |
| Pd(PPh3)4 | 2M K2CO3 | THF / H2O | 25 | 78% | 15% |
| Pd2(dba)3 / XPhos | Cs2CO3 (Solid) | Toluene (Anhydrous) | 100 | 88% (C-N bond)* | N/A |
*Note: The Buchwald-Hartwig amination was performed on the mono-coupled intermediate to form an asymmetrical API.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that robust protocols must explain why a step is performed and include built-in analytical checkpoints to validate success before proceeding.
Protocol A: Symmetrical Di-Coupling (Synthesis of Terphenyls)
Objective: Drive the reaction to complete double-insertion to synthesize a 1,3-diaryl-5-(difluoromethyl)benzene.
-
Reagent Charging: To an oven-dried Schlenk flask, add 1,3-dibromo-5-(difluoromethyl)benzene (1.0 eq), aryl boronic acid (2.5 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Causality: The bidentate dppf ligand has a large bite angle, which sterically accelerates the reductive elimination step, preventing the catalyst from stalling at the mono-coupled stage.
-
-
Solvent Addition: Add degassed 1,4-dioxane (0.1 M) and 2M aqueous K3PO4 (3.0 eq). Purge the system with argon for 10 minutes.
-
Self-Validation Checkpoint 1: Upon heating to 90 °C, observe a distinct color shift from orange to dark red/brown. This visually validates the reduction of Pd(II) to the active Pd(0) species.
-
-
Reaction & Monitoring: Stir vigorously at 90 °C for 4 hours.
-
Self-Validation Checkpoint 2: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating if the mono-coupled mass peak [M+H]+ is <1% relative to the di-coupled product. If the intermediate persists, spike the reaction with an additional 0.5 eq of boronic acid.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Desymmetrization via Mono-Coupling
Objective: Selectively couple only one bromide to yield a 1-aryl-3-bromo-5-(difluoromethyl)benzene intermediate.
-
Reagent Charging: Charge the flask with 1,3-dibromo-5-(difluoromethyl)benzene (1.0 eq), aryl boronic acid (0.9 eq), and Pd(PPh3)4 (0.05 eq).
-
Causality: By using a sub-stoichiometric amount of boronic acid and a less reactive, monodentate catalyst ( Pd(PPh3)4 ), we intentionally starve the catalytic cycle.
-
-
Solvent Addition: Add degassed THF (0.1 M) and 2M aqueous K2CO3 (2.0 eq).
-
Causality: Running the reaction at 25 °C deprives the system of the thermal energy required to overcome the steric hindrance of the second oxidative addition.
-
-
Reaction & Monitoring: Stir at 25 °C for 12 hours.
-
Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 9:1). You must observe three distinct spots: unreacted starting material (top, Rf≈0.8 ), mono-coupled product (middle, Rf≈0.5 ), and trace di-coupled product (bottom, Rf≈0.2 ). A dominant middle spot validates successful desymmetrization.
-
-
Purification: Purify immediately via flash column chromatography to isolate the mono-coupled intermediate, which retains a pristine C-Br bond for subsequent orthogonal coupling (e.g., Buchwald-Hartwig amination).
Catalytic Cycle & Mechanistic Pathway
The presence of the −CF2H group fundamentally alters the kinetics of the catalytic cycle. By withdrawing electron density from the aromatic ring, it lowers the activation energy required for the initial oxidative addition of the electron-rich Pd(0) species into the C-Br bond[5].
Figure 2: Pd-catalyzed cross-coupling cycle highlighting the kinetic acceleration at the oxidative addition step.
References
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry, ACS Publications, 2017. Available at:[Link]
-
F. Toulgoat, et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, RSC Publishing, 2021. Available at:[Link]
Sources
- 1. scite.ai [scite.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibromo benzene | Sigma-Aldrich [sigmaaldrich.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Application Note: Late-Stage Synthesis of Difluoromethylated Biaryls for Agrochemical Discovery
Executive Overview
The difluoromethyl group ( CF2H ) has emerged as a privileged motif in modern agrochemical and pharmaceutical design. Serving as a lipophilic hydrogen-bond donor and a robust bioisostere for carbinols, thiols, and phenols, the CF2H moiety dramatically modulates metabolic stability and transmembrane permeability. In the context of Succinate Dehydrogenase Inhibitor (SDHI) fungicides—which predominantly rely on biaryl and pyrazole-carboxamide scaffolds—the targeted incorporation of CF2H groups is a critical vector for lead optimization.
Historically, the synthesis of difluoromethylated biaryls relied on the de novo construction of the biaryl axis from pre-functionalized building blocks via Suzuki-Miyaura coupling. However, the paradigm has shifted toward Late-Stage Functionalization (LSF) of intact biaryl halides, enabling rapid library diversification. This Application Note details two orthogonal, state-of-the-art LSF methodologies: Thermal Palladium-Catalyzed Cross-Coupling [1] and Dual Metallaphotoredox Catalysis[2].
Mechanistic Rationale & Strategy Selection
Thermal Palladium-Catalyzed Difluoromethylation
Developed to utilize the bench-stable, commercially available liquid reagent (difluoromethyl)trimethylsilane ( TMSCF2H ), this method relies on a highly active Pd(0) /BrettPhos catalyst system [1].
Causality of Experimental Design:
-
Ligand Selection (BrettPhos): The extreme steric bulk of this biaryl phosphine forces the palladium center into a monoligated L1Pd(0) state, which is crucial for accelerating the notoriously difficult reductive elimination of the Ar−CF2H bond. Its electron-rich nature simultaneously facilitates the oxidative addition into unactivated biaryl chlorides.
-
Activation (CsF in Dioxane): TMSCF2H is practically inert without activation. Anhydrous CsF acts as a nucleophilic trigger, forming a reactive pentacoordinate silicate that smoothly transmetalates the CF2H anion to the Pd(II) center. Dioxane is selected because its polarity supports the solubility of the transient anionic species while lacking acidic protons that would prematurely quench the CF2H anion into difluoromethane ( CH2F2 ).
Mechanistic cycle of Pd-catalyzed thermal difluoromethylation of biaryl halides.
Dual Metallaphotoredox Catalysis
For biaryl substrates bearing sensitive functional groups (e.g., unprotected amines, complex heterocycles) that degrade under thermal cross-coupling conditions, a photochemical approach using bromodifluoromethane ( CF2HBr ) is preferred [2].
Causality of Experimental Design:
-
Radical Generation via (TMS)3SiH : Direct reduction of CF2HBr requires harsh potentials. Instead, the Ir(III) photocatalyst initiates a sequence that generates a silyl radical, (TMS)3Si∙ . This highly halophilic radical abstracts the bromine atom from CF2HBr under exceptionally mild conditions, cleanly yielding the electrophilic ∙CF2H radical.
-
Nickel Cross-Coupling: Nickel is uniquely adept at capturing carbon-centered radicals. The Ni(0) catalyst undergoes oxidative addition into the biaryl bromide. The resulting Ni(II) species rapidly intercepts the ∙CF2H radical to form a high-valent Ni(III) intermediate, which immediately undergoes reductive elimination to forge the C−CF2H bond.
Dual Ir/Ni metallaphotoredox catalytic cycle for biaryl difluoromethylation.
Quantitative Method Comparison
| Parameter | Thermal Palladium Catalysis [1] | Dual Metallaphotoredox Catalysis [2] |
| Primary Electrophile | Biaryl Chlorides & Bromides | Biaryl Bromides & Iodides |
| CF2H Source | TMSCF2H (Liquid, 2.0 equiv) | CF2HBr (Gas/Solution, 1.5 equiv) |
| Catalyst System | Pd(dba)2 (3 mol%) / BrettPhos (4.5 mol%) | NiBr2⋅dtbbpy (5 mol%) / Ir-Photocatalyst (1 mol%) |
| Operating Temperature | 100 °C | Ambient (25 °C) |
| Reaction Time | 16–48 hours | 18 hours |
| Functional Group Tolerance | Moderate (Sensitive to strong nucleophiles/acids) | Excellent (Tolerates amines, alcohols, heterocycles) |
| Key Operational Advantage | Utilizes easy-to-handle liquid reagents | Extremely mild conditions; ideal for complex late-stage leads |
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Difluoromethylation of Biaryl Chlorides
Objective: Installation of CF2H onto a robust biaryl scaffold lacking thermally sensitive moieties. Materials: Biaryl chloride (0.5 mmol), Pd(dba)2 (8.6 mg, 3 mol%), BrettPhos (12 mg, 4.5 mol%), anhydrous CsF (152 mg, 2.0 equiv), TMSCF2H (136 µL, 2.0 equiv), anhydrous 1,4-dioxane (1.5 mL).
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: Inside an argon-filled glovebox, charge an oven-dried 4 mL borosilicate vial with the biaryl chloride, Pd(dba)2 , BrettPhos, and CsF.
-
Causality Check: Pd(dba)2 is highly sensitive to O2 . Furthermore, ambient moisture rapidly hydrolyzes TMSCF2H in the presence of CsF, destroying the reagent before transmetalation can occur.
-
-
Solvent & Reagent Addition: Add anhydrous 1,4-dioxane (1.5 mL) followed by TMSCF2H (136 µL). Seal the vial tightly with a PTFE-lined screw cap.
-
Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 16 hours.
-
Self-Validation Checkpoint 1 (Visual): Within the first 30 minutes, the mixture should transition from a dark red solution (active Pd(0) species) to a heterogeneous brown/orange suspension as CsCl precipitates.
-
-
Workup & Analysis: Cool to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove inorganic salts and Pd black.
-
Self-Validation Checkpoint 2 (Analytical): Concentrate a 0.1 mL aliquot and analyze via 19F NMR. Successful formation of the product is confirmed by the appearance of a characteristic doublet around -110 to -115 ppm with a large geminal coupling constant ( 2JHF≈55 Hz).
-
-
Purification: Purify the crude residue via silica gel flash chromatography.
Protocol B: Metallaphotoredox Difluoromethylation of Biaryl Bromides
Objective: Room-temperature difluoromethylation of complex, highly functionalized biaryl leads. Materials: Biaryl bromide (0.5 mmol), NiBr2⋅dtbbpy (10 mg, 5 mol%), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (5.6 mg, 1 mol%), (TMS)3SiH (162 µL, 1.05 equiv), 2,6-lutidine (116 µL, 2.0 equiv), CF2HBr (typically supplied as a standardized solution in DME, 1.5 equiv), anhydrous DME (5 mL).
Step-by-Step Procedure:
-
Catalyst & Substrate Assembly: In an argon-filled glovebox, add the biaryl bromide, NiBr2⋅dtbbpy , and the Ir photocatalyst to an oven-dried 20 mL vial equipped with a magnetic stir bar.
-
Liquid Reagent Addition: Add anhydrous DME (5 mL), followed by 2,6-lutidine and (TMS)3SiH .
-
Causality Check: 2,6-lutidine acts as a mild, non-nucleophilic base to neutralize the HBr generated during the catalytic cycle, preventing the protolytic degradation of the ∙CF2H radical or the silyl radical.
-
-
Electrophile Introduction: Add the CF2HBr solution. Seal the vial with a PTFE-septum cap.
-
Photochemical Irradiation: Remove the vial from the glovebox. Irradiate the stirring mixture with a 34 W Blue LED lamp (approx. 450 nm) positioned 5 cm from the vial. Use a cooling fan to maintain the reaction temperature at 25 °C.
-
Self-Validation Checkpoint 1 (Visual): The reaction mixture should exhibit a vibrant, translucent green/yellow color characteristic of the active Ir/Ni complex. A rapid shift to opaque black indicates catalyst decomposition (often due to oxygen ingress or excessive heat).
-
-
Monitoring & Quenching: After 18 hours, turn off the light.
-
Self-Validation Checkpoint 2 (Analytical): TLC analysis (UV visualization) should show the complete consumption of the biaryl bromide. The reaction is quenched by exposure to air and dilution with diethyl ether.
-
-
Purification: Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over MgSO4 , concentrate, and purify via chromatography.
References
Application Note: Protocols for Selective Monolithiation of 1,3-Dibromo-5-(difluoromethyl)benzene via Lithium-Halogen Exchange
Abstract
This document provides detailed application notes and protocols for the selective monolithiation of 1,3-Dibromo-5-(difluoromethyl)benzene. The lithium-halogen exchange reaction is a cornerstone of modern organic synthesis, enabling the formation of versatile organolithium intermediates for subsequent carbon-carbon or carbon-heteroatom bond formation. This guide focuses on the practical execution of this reaction, detailing two primary protocols using n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi). We delve into the mechanistic underpinnings, chemoselectivity, and critical experimental parameters to ensure reproducible and high-yielding transformations for researchers in synthetic chemistry and drug development.
Introduction and Scientific Context
The 3-bromo-5-(difluoromethyl)phenyl moiety is a valuable building block in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Its strategic functionalization is often pivotal for tuning physicochemical and biological properties. The lithium-halogen exchange reaction offers a powerful and regioselective method to convert one of the C-Br bonds of 1,3-Dibromo-5-(difluoromethyl)benzene into a nucleophilic carbon center, paving the way for the introduction of a wide array of electrophiles.
This reaction, first discovered independently by Henry Gilman and Georg Wittig, proceeds by converting an organic halide into an organometallic compound.[1][2] The chemoselective monolithiation of a polyhalogenated aromatic ring presents a significant challenge. However, the kinetic nature of the lithium-halogen exchange, which typically occurs much faster than proton transfer or nucleophilic addition at low temperatures, allows for precise control.[2][3] The electron-withdrawing nature of the difluoromethyl (CHF₂) group serves to stabilize the resulting aryllithium intermediate, making this transformation particularly favorable.
Mechanism and Rationale for Reagent Selection
The lithium-halogen exchange reaction is a kinetically controlled process that proceeds rapidly, even at cryogenic temperatures.[2] The generally accepted mechanism involves the formation of an intermediate "ate-complex" where the organolithium reagent coordinates to the halogen atom of the substrate.[3][4] This is followed by the transfer of the alkyl group from lithium to the halogen and the lithium atom to the aryl carbon. The rate of exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates for this transformation.[2]
Caption: General mechanism of Lithium-Halogen Exchange.
Choice of Organolithium Reagent:
-
n-Butyllithium (n-BuLi): The most common and cost-effective choice. Its reactivity is well-balanced for efficient exchange on aryl bromides at -78 °C.[5] However, the n-butyl bromide byproduct can sometimes engage in side reactions with the newly formed aryllithium species.[6]
-
tert-Butyllithium (t-BuLi): A more reactive and sterically hindered base.[6][7] Its higher reactivity can be advantageous for less reactive substrates or when faster reaction times are desired. A key protocol consideration is that t-BuLi reactions often employ two equivalents; the first performs the exchange, and the second rapidly eliminates the tert-butyl bromide byproduct to form the inert gas isobutylene, preventing side reactions.[3][6]
Experimental Protocols
The following protocols are designed for the selective monolithiation of 1,3-Dibromo-5-(difluoromethyl)benzene followed by quenching with a generic electrophile. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
General Experimental Workflow
Caption: Standard experimental workflow for lithiation.
Protocol 1: Monolithiation using n-Butyllithium (n-BuLi)
This protocol is the standard approach for achieving selective monolithiation.
Materials & Reagents
| Reagent/Material | Purity/Concentration | Supplier | Notes |
|---|---|---|---|
| 1,3-Dibromo-5-(difluoromethyl)benzene | >98% | Commercial | Ensure anhydrous. |
| n-Butyllithium | 2.5 M in hexanes | Commercial | Titrate prior to use.[5] |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Commercial | Distill from Na/benzophenone. |
| Electrophile (e.g., DMF, Benzaldehyde) | Anhydrous | Commercial | Distill if necessary. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For quenching. |
| Diethyl ether / Ethyl acetate | Reagent Grade | Commercial | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercial | For drying. |
Step-by-Step Procedure
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1,3-Dibromo-5-(difluoromethyl)benzene (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approx. 0.2 M solution).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium may result in a slight color change or the formation of a suspension.
-
Add the desired electrophile (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monolithiation using tert-Butyllithium (t-BuLi)
This protocol is an alternative that can prevent side reactions from the alkyl halide byproduct.
Materials & Reagents
-
Same as Protocol 1, but replace n-BuLi with tert-Butyllithium (1.7 M in pentane).
Step-by-Step Procedure
-
Follow steps 1-3 from Protocol 1.
-
Slowly add t-BuLi (2.1 eq, 1.7 M in pentane) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.[6]
-
Proceed with steps 6-12 from Protocol 1.
Rationale for 2.1 Equivalents: The first equivalent of t-BuLi performs the halogen exchange. The second equivalent reacts with the generated t-butyl bromide via an E2 elimination to produce isobutylene and LiBr, which are unreactive towards the aryllithium species.[6] This prevents potential alkylation of the desired product by the byproduct.
Key Considerations and Troubleshooting
| Parameter | Recommendation & Rationale | Potential Issues & Solutions |
| Temperature | Maintain at -78 °C during lithiation and electrophile addition. | Issue: Higher temperatures can lead to side reactions, including benzyne formation or reaction with the THF solvent.[7] Solution: Ensure efficient stirring and slow, dropwise addition of reagents. Use a calibrated low-temperature thermometer. |
| Solvent & Reagents | Must be strictly anhydrous. | Issue: Water will rapidly quench the organolithium reagent, leading to low or no conversion.[8] Solution: Use freshly distilled anhydrous solvents and properly stored, titrated organolithium reagents. |
| Atmosphere | Maintain a positive pressure of an inert gas (Argon/Nitrogen). | Issue: Oxygen can react with organolithiums, leading to oxidized byproducts and reduced yield.[7] Solution: Use proper air-free techniques (e.g., Schlenk line or glovebox). |
| Reagent Addition | Slow, dropwise addition is critical. | Issue: Fast addition can cause localized heating (exotherm), leading to side reactions. Solution: Use a syringe pump for controlled, slow addition. |
| Poor Conversion | Substrate remains after reaction. | Issue: Insufficient or degraded organolithium reagent. Solution: Titrate the organolithium solution immediately before use to determine its exact molarity. Ensure all reagents and solvents are anhydrous. |
Conclusion
The selective monolithiation of 1,3-Dibromo-5-(difluoromethyl)benzene is a highly effective transformation for generating a key synthetic intermediate. By carefully controlling reaction parameters—particularly temperature, reagent stoichiometry, and anhydrous conditions—researchers can achieve high yields of the desired aryllithium species. The choice between n-BuLi and t-BuLi will depend on the specific electrophile and the need to mitigate potential side reactions. The protocols outlined in this document provide a robust foundation for the successful application of this chemistry in complex molecule synthesis.
References
-
)
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
Application Notes & Protocols: Late-Stage Introduction of Difluoromethyl Groups Using Aryl Bromide Precursors
Introduction: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl (CF₂H) group has garnered significant attention for its unique physicochemical properties. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, and amine functionalities.[1][2] The introduction of a -CF₂H group can enhance metabolic stability, modulate pKa, and improve cell membrane permeability, making it a valuable tool for optimizing the pharmacological profile of drug candidates.[3] This guide provides an in-depth exploration of modern synthetic methodologies for the late-stage introduction of the difluoromethyl group onto aryl and heteroaryl scaffolds, with a particular focus on the use of readily available aryl bromide precursors. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three leading catalytic systems: Metallaphotoredox, Palladium-catalyzed, and Copper-catalyzed cross-coupling reactions.
I. Metallaphotoredox-Catalyzed Difluoromethylation: A Mild and Versatile Approach
The convergence of photoredox and transition metal catalysis has opened new frontiers in synthetic chemistry. The MacMillan group has pioneered a dual nickel/photoredox catalytic platform that enables the difluoromethylation of a broad range of aryl and heteroaryl bromides under exceptionally mild conditions.[1][2][4] This method utilizes the simple and commercially available bromodifluoromethane (BrCF₂H) as the difluoromethyl source.
Mechanism of Action: A Synergistic Catalytic Cycle
The reaction proceeds through a synergistic catalytic cycle involving both an iridium-based photocatalyst and a nickel catalyst.[1][3] Visible light excitation of the Ir(III) photocatalyst generates a long-lived excited state, *Ir(III), which is a potent oxidant. This excited state is proposed to oxidize a bromide anion, leading to the formation of a bromine radical. The bromine radical then abstracts a hydrogen atom from tris(trimethylsilyl)silane ((TMS)₃SiH) to generate a nucleophilic silyl radical. This silyl radical is key to the process, as it abstracts a bromine atom from bromodifluoromethane to generate the crucial difluoromethyl radical (•CF₂H).
Concurrently, a Ni(0) catalyst, generated in situ, undergoes oxidative addition into the aryl bromide to form a Ni(II)-aryl intermediate. This intermediate then traps the photochemically generated difluoromethyl radical to form a high-valent Ni(III) species. Reductive elimination from this complex furnishes the desired difluoromethylated arene and a Ni(I) species. The catalytic cycle is closed by the reduction of the Ni(I) species by the reduced photocatalyst, regenerating the active Ni(0) catalyst and the ground-state photocatalyst.[1][3][5]
Caption: Dual Catalytic Cycle for Metallaphotoredox Difluoromethylation.
Detailed Experimental Protocol: Metallaphotoredox Difluoromethylation
This protocol is adapted from the work of MacMillan and co-workers.[2][4]
Materials and Equipment:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
NiBr₂·dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (5 mol%)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH) (1.05 equiv)
-
2,6-Lutidine (2.0 equiv)
-
Bromodifluoromethane (BrCF₂H) (1.0-2.0 equiv, as a solution in a suitable solvent or condensed as a gas)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Schlenk tubes or vials with magnetic stir bars
-
Blue LED light source
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup (under an inert atmosphere, e.g., in a glovebox):
-
To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), NiBr₂·dtbbpy (5 mol%), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).
-
Add anhydrous DME (to make a 0.1 M solution with respect to the aryl bromide).
-
Add 2,6-lutidine (2.0 equiv) and tris(trimethylsilyl)silane (1.05 equiv).
-
Seal the vessel tightly with a septum or screw cap.
-
-
Addition of Bromodifluoromethane:
-
If using a solution of BrCF₂H, add the appropriate volume via syringe.
-
If using gaseous BrCF₂H, cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense the required amount of gas into the vessel.
-
-
Reaction Execution:
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source.
-
Ensure the reaction mixture is stirred vigorously to ensure even irradiation.
-
Irradiate the reaction for 18-24 hours at room temperature. Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated arene.
-
II. Palladium-Catalyzed Difluoromethylation: A Robust Cross-Coupling Strategy
Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis. Sanford and co-workers have developed robust methods for the difluoromethylation of aryl chlorides and bromides using (difluoromethyl)trimethylsilane (TMSCF₂H) as the difluoromethyl source.[6][7][8] These methods often employ bulky, electron-rich phosphine ligands to facilitate the key steps of the catalytic cycle.
Mechanism of Action: Overcoming the Transmetalation Challenge
The catalytic cycle is believed to proceed via a standard Pd(0)/Pd(II) pathway. A Pd(0) complex undergoes oxidative addition to the aryl bromide to form a Pd(II)-aryl intermediate. The key and often rate-limiting step is the transmetalation of the difluoromethyl group from the silicon reagent to the palladium center. This is facilitated by an activator, such as a fluoride source (e.g., CsF), which generates a hypervalent silicate species, rendering the CF₂H group more nucleophilic. Following transmetalation, the resulting Pd(II)-aryl-(difluoromethyl) complex undergoes reductive elimination to yield the difluoromethylated product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich ligand, such as BrettPhos or PtBu₃, is crucial for promoting both the oxidative addition and the reductive elimination steps.[7]
Caption: Palladium-Catalyzed Difluoromethylation Cycle.
Detailed Experimental Protocols: Palladium-Catalyzed Difluoromethylation
Two effective catalyst systems are presented, adapted from the work of Sanford and co-workers.[6][7][8]
Protocol A: Pd/BrettPhos System
Materials and Equipment:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) (3 mol%)
-
BrettPhos (4.5 mol%)
-
Cesium fluoride (CsF) (2.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Glovebox
-
Vials with Teflon-lined screw caps
-
Heating block or oil bath
Procedure:
-
Reaction Setup (in a glovebox):
-
To a 4 mL vial, add the aryl bromide (0.5 mmol), Pd(dba)₂ (8.6 mg, 0.015 mmol), BrettPhos (12 mg, 0.0225 mmol), and CsF (152 mg, 1.0 mmol).
-
Add anhydrous 1,4-dioxane (1.5 mL).
-
Add TMSCF₂H (136 µL, 1.0 mmol).
-
Seal the vial with a Teflon-lined screw cap.
-
-
Reaction Execution:
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16-48 hours. For aryl bromides, a longer reaction time (e.g., 48 hours) may be necessary.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Filter the mixture through a plug of Celite, washing with diethyl ether or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol B: Pd/PtBu₃ System
Materials and Equipment:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
Pd(PtBu₃)₂ (5 mol%)
-
Cesium fluoride (CsF) (2.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Glovebox
-
Vials with Teflon-lined screw caps
-
Heating block or oil bath
Procedure:
-
Reaction Setup (in a glovebox):
-
To a 4 mL vial, add the aryl bromide (0.5 mmol), Pd(PtBu₃)₂ (12.8 mg, 0.025 mmol), and CsF (152 mg, 1.0 mmol).
-
Add anhydrous 1,4-dioxane (1.5 mL).
-
Add TMSCF₂H (136 µL, 1.0 mmol).
-
Seal the vial with a Teflon-lined screw cap.
-
-
Reaction Execution:
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100-120 °C. For aryl bromides, 100 °C is often sufficient.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
-
Workup and Purification:
-
Follow the same workup and purification procedure as described in Protocol A.
-
III. Copper-Catalyzed Difluoromethylation: A Cost-Effective Alternative
Copper catalysis offers a more economical and sustainable alternative to palladium-based systems. While the copper-catalyzed difluoromethylation of aryl iodides is well-established, the corresponding reaction with aryl bromides is more challenging due to the lower reactivity of the C-Br bond towards oxidative addition to Cu(I). However, for activated aryl bromides (e.g., those bearing electron-withdrawing groups or certain heterocycles), copper-catalyzed methods can be effective. These reactions often employ a pre-formed zinc-based difluoromethylating reagent, such as (DMPU)₂Zn(CF₂H)₂, developed by Vicic and further utilized by Mikami.[9][10]
Mechanism of Action: A Cu(I)/Cu(III) Catalytic Cycle
The reaction is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle.[11] Initially, transmetalation of the difluoromethyl group from the zinc reagent to a Cu(I) species generates a copper-difluoromethyl intermediate, potentially a cuprate species like [Cu(CF₂H)₂]⁻.[9][10][11] This is followed by the oxidative addition of the aryl bromide to the copper center, forming a Cu(III) intermediate. Finally, reductive elimination of the difluoromethylated arene regenerates a Cu(I) species, which can re-enter the catalytic cycle. The use of a polar aprotic solvent like DMPU is often crucial for the stability and reactivity of the organometallic species involved.
Caption: Copper-Catalyzed Difluoromethylation Cycle.
Detailed Experimental Protocol: Copper-Catalyzed Difluoromethylation of Activated Aryl Bromides
This protocol is based on methodologies developed for related copper-catalyzed difluoromethylations.[9][10]
Materials and Equipment:
-
Activated aryl bromide (0.5 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
(DMPU)₂Zn(CF₂H)₂ (1.5 equiv)
-
Anhydrous N,N'-dimethylpropyleneurea (DMPU)
-
Schlenk tubes or vials with magnetic stir bars
-
Glovebox or standard Schlenk techniques
-
Heating block or oil bath
Procedure:
-
Reaction Setup (under an inert atmosphere):
-
To a dry Schlenk tube or vial, add the activated aryl bromide (0.5 mmol) and CuI (9.5 mg, 0.05 mmol).
-
In a separate vial inside a glovebox, weigh out (DMPU)₂Zn(CF₂H)₂ (0.75 mmol).
-
Add anhydrous DMPU (2.5 mL) to the Schlenk tube containing the aryl bromide and CuI.
-
Add the pre-weighed (DMPU)₂Zn(CF₂H)₂ to the reaction mixture under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Seal the vessel and place it in a preheated heating block or oil bath at 60-80 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC, GC-MS, or ¹⁹F NMR.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
IV. Data Summary and Comparison
| Feature | Metallaphotoredox Catalysis | Palladium-Catalyzed Cross-Coupling | Copper-Catalyzed Cross-Coupling |
| Aryl Halide | Aryl Bromides & Heteroaryl Bromides | Aryl Chlorides & Bromides | Activated Aryl Bromides & Aryl Iodides |
| CF₂H Source | Bromodifluoromethane (BrCF₂H) | (Difluoromethyl)trimethylsilane (TMSCF₂H) | (DMPU)₂Zn(CF₂H)₂ |
| Catalyst | NiBr₂·dtbbpy / Ir-photocatalyst | Pd(dba)₂/BrettPhos or Pd(PtBu₃)₂ | CuI |
| Reaction Temp. | Room Temperature | 100-120 °C | 60-80 °C |
| Key Advantages | Very mild conditions, broad substrate scope | High functional group tolerance, reliable | Cost-effective metal catalyst |
| Key Limitations | Requires specialized photocatalyst and light source | Higher reaction temperatures, potential for side reactions | Limited to activated aryl bromides |
V. Troubleshooting and Field-Proven Insights
-
Low Yields in Palladium-Catalyzed Reactions:
-
Cause: Inefficient activation of the Pd(0) catalyst or catalyst decomposition.
-
Solution: Ensure rigorous exclusion of oxygen from the reaction. Use high-purity, anhydrous solvents. Consider using a Pd(II) precatalyst that is readily reduced in situ. The ligand-to-metal ratio is also critical; for monodentate phosphines, a 2:1 ratio to palladium is a good starting point.[12]
-
Cause: Incomplete transmetalation.
-
Solution: Ensure the CsF is anhydrous and finely powdered to maximize its surface area. In some cases, switching to a more reactive difluoromethyl source, such as a zinc-based reagent, may be beneficial.
-
-
Side Reactions:
-
Homocoupling: This can be prevalent at higher temperatures. Optimizing the reaction by lowering the temperature and adjusting the catalyst loading can suppress this side reaction.[12]
-
Hydrodehalogenation: The replacement of the bromide with a hydrogen atom can occur, particularly in polar solvents. Ensure your solvent is anhydrous and consider screening less polar solvents.[12]
-
-
Inconsistent Results in Metallaphotoredox Reactions:
-
Cause: Inconsistent light source intensity or distance from the reaction.
-
Solution: Standardize the reaction setup, ensuring the distance from the light source and the cooling (if any) are consistent between runs. The reaction is often sensitive to the concentration of the photocatalyst.
-
-
Challenges with Copper-Catalyzed Reactions:
-
Cause: Low reactivity of the aryl bromide.
-
Solution: This method is inherently more effective for electron-deficient or specific heteroaryl bromides. For unactivated or electron-rich aryl bromides, the palladium or metallaphotoredox methods are generally superior.
-
Cause: Moisture sensitivity of the organozinc reagent.
-
Solution: Handle (DMPU)₂Zn(CF₂H)₂ strictly under an inert atmosphere. Use anhydrous solvents and reagents.
-
VI. Conclusion
The late-stage introduction of the difluoromethyl group is a powerful strategy for the optimization of drug candidates. The choice of synthetic method depends on the specific substrate, functional group tolerance requirements, and desired reaction conditions. The metallaphotoredox approach offers unparalleled mildness, making it ideal for complex and sensitive substrates. Palladium-catalyzed cross-coupling provides a robust and versatile platform with high functional group tolerance. Copper catalysis, while more limited in scope for aryl bromides, presents a cost-effective option for activated systems. By understanding the mechanistic principles and following these detailed protocols, researchers can effectively incorporate the valuable difluoromethyl motif into their molecules of interest, accelerating the drug discovery process.
References
-
Bacauanu, V., Cardinal, S., Yamauchi, M., Kondo, M., Fernández, D. F., Remy, R., & MacMillan, D. W. C. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 57(38), 12543-12548. [Link]
-
Ferguson, D. M., Malapit, C. A., Bour, J. R., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735-3740. [Link]
-
Serizawa, H., Ishii, K., Aikawa, K., & Mikami, K. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3686-3689. [Link]
-
Le, C., Gutierrez, O., & MacMillan, D. W. C. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(23), 4483. [Link]
-
Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3686–3689. [Link]
-
Bacauanu, V., et al. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 57(38), 12543-12548. [Link]
-
Serizawa, H., Ishii, K., Aikawa, K., & Mikami, K. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3686–3689. [Link]
-
Amii, H., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5624-5627. [Link]
-
Liu, W., et al. (2020). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ChemRxiv. [Link]
-
Zhang, X., & MacMillan, D. W. C. (2021). DFT Mechanistic Study of IrIII/NiII-Metallaphotoredox-Catalyzed Difluoromethylation of Aryl Bromides. Inorganic Chemistry, 60(12), 8963-8972. [Link]
-
MacMillan Group. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. Princeton University. [Link]
-
Ferguson, D. M., Malapit, C. A., Bour, J. R., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735-3740. [Link]
-
Ferguson, D. M., Malapit, C. A., Bour, J. R., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry. [Link]
-
Zhang, X., et al. (2022). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 28(36), e202200997. [Link]
-
Hartwig, J. F., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Journal of the American Chemical Society, 144(30), 13565-13574. [Link]
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7090. [Link]
Sources
- 1. Metallaphotoredox Difluoromethylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. mdpi.com [mdpi.com]
- 4. Metallaphotoredox Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: C–H Activation Strategies Involving Difluoromethyl-Substituted Benzenes
Executive Summary
The difluoromethyl group ( −CF2H ) has emerged as a highly privileged motif in medicinal chemistry and agrochemicals. Functioning as a bioisostere for lipophilic hydrogen bond donors (such as −OH and −SH ), the −CF2H group significantly enhances metabolic stability and membrane permeability[1].
This application note details two highly complementary C–H activation strategies involving difluoromethyl-substituted benzenes:
-
Strategy A (Synthesis): The late-stage installation of the −CF2H moiety onto arenes via Ruthenium(II)-enabled para-selective C–H difluoromethylation[2].
-
Strategy B (Functionalization): The utilization of the −CF2H group as an outer-sphere directing group for the Iridium-catalyzed ortho-selective C–H borylation of arenes[1].
By mastering both the installation and the leveraging of the −CF2H group, drug development professionals can rapidly diversify lead compounds and access novel chemical space.
Strategy A: Late-Stage para-Selective C–H Difluoromethylation
Traditional C–H functionalization heavily favors ortho-selectivity due to proximity effects dictated by coordinating directing groups. However, achieving para-selectivity is critical for accessing linear molecular architectures often required for receptor binding. Ruthenium(II) catalysis uniquely enables this transformation on anilides and indolines[2],[3].
Mechanistic Causality & E-E-A-T Insights
The Ru(II) catalyst coordinates to the carbonyl oxygen of the anilide, facilitating a chelation-assisted C–H activation to form a cycloruthenated intermediate[2],[4]. Unlike Pd-catalyzed ortho-functionalizations, the extreme steric bulk of the [Ru(p-cymene)Cl2]2 dimer and the specific electronic nature of the metallacycle block the ortho and meta positions. When the difluoromethyl radical (generated from BrCF2CO2Et ) approaches, it is funneled strictly to the para-position[4],[5].
Protocol 1: Ru(II)-Catalyzed para-Difluoromethylation of Anilides
Reagents & Materials:
-
Substrate: N-phenylacetamide (anilide derivative) (1.0 equiv, 0.2 mmol)
-
Catalyst: [Ru(p-cymene)Cl2]2 (5 mol%)
-
Reagent: Ethyl bromodifluoroacetate ( BrCF2CO2Et ) (2.0 equiv)
-
Base/Additive: K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (2.0 mL, anhydrous, degassed)
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the anilide substrate, [Ru(p-cymene)Cl2]2 , and K2CO3 .
-
Solvent Addition: Add anhydrous 1,4-dioxane to the mixture, followed by the precise injection of BrCF2CO2Et via a micro-syringe.
-
Reaction: Seal the tube with a Teflon screw cap, remove it from the glovebox, and stir the mixture vigorously at 100 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove metal residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the para-difluoromethylated product.
Validation & QC Checkpoint (Self-Validating System):
-
In-Process Monitoring: Run an aliquot on GC-MS at t=4h . The presence of a single product mass peak ( M+CF2CO2Et−Br ) validates regioselectivity. If ortho- or meta-isomers are detected, it indicates catalyst degradation or ligand dissociation, compromising the steric shielding required for para-selectivity.
Caption: Mechanistic pathway of Ru(II)-catalyzed para-selective C-H difluoromethylation.
Strategy B: Difluoromethyl as a Directing Group for Ortho-Selective C–H Borylation
Once installed, the −CF2H group is not merely a passive structural feature. Recent breakthroughs have demonstrated its utility as an active directing group for further functionalization, specifically in Iridium-catalyzed C–H borylation[1],[6].
Mechanistic Causality & E-E-A-T Insights
Unlike traditional Lewis basic directing groups (e.g., pyridines, amides) that bind directly to the metal center (inner-sphere), the −CF2H group acts as a "lipophilic hydrogen bond donor"[1]. It forms an outer-sphere hydrogen bond with the oxygen atom of the boryl ligand on the Mesoionic carbene-Ir (MIC-Ir) active catalyst[1]. This pre-organizes the substrate, overriding inherent steric preferences and driving ortho-C–H cleavage. Crucially, the addition of K2CO3 is not for deprotonation; the K+ ion engages in a cation- π interaction with the arene ring, stabilizing the transition state and locking the conformation[1].
Protocol 2: Ir-Catalyzed Ortho-Borylation of Difluoromethyl Arenes
Reagents & Materials:
-
Substrate: 1-(difluoromethyl)-4-(methylsulfonyl)benzene (1.0 equiv, 0.2 mmol)
-
Catalyst: Cyclometalated MIC-Ir complex (3 mol%)
-
Reagent: Bis(pinacolato)diboron ( B2pin2 ) (1.5 equiv)
-
Additive 1: Pinacolborane (HBpin) (5 mol% - acts as a catalytic initiator)
-
Additive 2: K2CO3 (0.5 equiv)
-
Solvent: THF (1.5 mL, anhydrous)
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, add the difluoromethyl arene, B2pin2 , MIC-Ir catalyst, and K2CO3 to an oven-dried 4 mL vial equipped with a magnetic stir bar.
-
Initiation: Add anhydrous THF, followed by the precise addition of 5 mol% HBpin to initiate the active Ir-boryl catalytic cycle.
-
Reaction: Seal the vial with a PTFE-lined cap. Stir the mixture at 80 °C in a pre-heated aluminum heating block for 12 hours.
-
Workup: Cool to room temperature. Quench the reaction by exposing it to air and filtering the mixture through a short plug of silica gel, eluting with EtOAc.
-
Purification: Evaporate the solvent and purify the crude residue via preparative TLC or flash chromatography to yield the ortho-borylated difluoromethyl arene.
Validation & QC Checkpoint (Self-Validating System):
-
Pre-Reaction NMR Validation: Prior to heating, record a 1H NMR spectrum of the reaction mixture in THF- d8 . A successful outer-sphere pre-organization is validated by a significant downfield shift of the −CF2H proton (e.g., shifting from ~6.72 ppm to ~7.40 ppm)[1]. Failure to observe this shift indicates disrupted hydrogen bonding, likely due to trace water in the solvent competing for H-bond coordination.
Caption: Catalytic cycle of Ir-catalyzed ortho-borylation directed by CF2H hydrogen bonding.
Quantitative Data Summary
The following table summarizes the key experimental parameters and quantitative outcomes differentiating the two methodologies.
| Parameter | Strategy A: Synthesis of CF₂H-Arenes | Strategy B: Functionalization of CF₂H-Arenes |
| Objective | Install CF₂H group via C–H activation | Use CF₂H as a directing group for C–H borylation |
| Catalyst System | [Ru(p-cymene)Cl2]2 | Mesoionic carbene-Ir (MIC-Ir) complex |
| Directing Group | Anilides, Indolines (Inner-sphere) | CF₂H group (Outer-sphere H-bond donor) |
| Regioselectivity | para-selective (>95%) | ortho-selective (>90%) |
| Key Additives | Base (e.g., KOAc, K2CO3 ) | K2CO3 (Crucial for cation- π interaction) |
| Yield Range | 45% – 85% | 61% – 85% |
| Primary Reagent | BrCF2CO2Et | B2pin2 |
References
-
Yuan, C., Zhu, L., Chen, C. et al. "Ruthenium(II)-enabled para-selective C-H difluoromethylation of anilides and their derivatives." Nature Communications9 , 1189 (2018). URL:[Link]
-
Li, C.-Y., Zhang, Z., Yan, X. "Ir-Catalyzed Ortho-Selective C-H Borylation of Difluoromethyl Arenes." Organic Letters25 (40), 7278-7282 (2023). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. Ruthenium(II)-enabled para-selective C-H difluoromethylation of anilides and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ir-Catalyzed Ortho-Selective C-H Borylation of Difluoromethyl Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Couplings with 1,3-Dibromo-5-(difluoromethyl)benzene
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the palladium-catalyzed cross-coupling of 1,3-dibromo-5-(difluoromethyl)benzene.
Substrate Profiling & Mechanistic Insights
1,3-Dibromo-5-(difluoromethyl)benzene presents a unique synthetic challenge. The molecule features two electronically identical C–Br bonds activated by the electron-withdrawing difluoromethyl (-CF₂H) group. The primary difficulties lie in chemoselectivity (differentiating the first and second oxidative additions) and functional group tolerance (preventing the degradation of the weakly acidic -CF₂H group).
Fig 1. Reaction pathways and chemoselectivity logic for 1,3-dibromo-5-(difluoromethyl)benzene.
Troubleshooting FAQs
Q: Why am I observing significant degradation of the -CF₂H group during my Suzuki-Miyaura coupling? A: The proton of the difluoromethyl group is weakly acidic. When exposed to strong bases (e.g., KOtBu, NaH), the -CF₂H group undergoes deprotonation followed by the rapid α -elimination of a fluoride ion. This generates a highly reactive difluorocarbene intermediate that rapidly decomposes, destroying your starting material . Causality & Solution: Switch to milder bases such as K₂CO₃ or K₃PO₄. Utilizing a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) further buffers the basicity and facilitates the transmetalation step without degrading the fluorinated moiety.
Q: How do I maximize the yield of the mono-coupled product and suppress the di-coupled byproduct? A: Because the two C–Br bonds are initially identical, chemoselectivity relies on the electronic and steric changes imparted by the first coupling event . Causality & Solution: Once the first aryl group is installed, it increases the steric bulk around the remaining C–Br bond. You can exploit this by using bulky, electron-rich biarylphosphine ligands (like XPhos or SPhos). These ligands form a highly active monoligated L₁Pd(0) species that easily performs the first oxidative addition but struggles with the sterically hindered second addition . Additionally, strictly limit the organoboron reagent to 1.0 equivalent and lower the temperature to 60°C.
Q: My di-coupling reaction stalls at the mono-coupled intermediate. How can I drive it to completion? A: The first coupling often deactivates the remaining C–Br bond due to steric shielding and potential electron donation from the newly installed group. Causality & Solution: To overcome this activation barrier, you must force the second oxidative addition. Use a highly active precatalyst (e.g., XPhos Pd G3) that rapidly generates the active Pd(0) species, increase the equivalents of the coupling partner to 2.5–3.0, and elevate the temperature to 100°C .
Fig 2. Troubleshooting decision tree for optimizing cross-coupling yields and selectivity.
Quantitative Data & Catalyst Selection
To facilitate rational experimental design, the following table summarizes the optimized parameters for achieving specific synthetic outcomes with 1,3-dibromo-5-(difluoromethyl)benzene.
| Target Outcome | Recommended Catalyst | Base | Solvent System | Temp (°C) | Expected Yield | Selectivity (Mono:Di) |
| Mono-Coupling (Suzuki) | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 60 | 75-85% | > 15:1 |
| Mono-Coupling (Steric) | XPhos Pd G2 (2 mol%) | K₃PO₄ (2.0 eq) | Toluene/H₂O (10:1) | 65 | 80-90% | > 20:1 |
| Di-Coupling (Suzuki) | Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ (4.0 eq) | DMF/H₂O (5:1) | 100 | 85-95% | < 1:50 |
| C-N Coupling (Buchwald) | RuPhos Pd G3 (3 mol%) | Cs₂CO₃ (2.5 eq) | Toluene | 90 | 70-80% | > 10:1 |
Validated Experimental Protocols
Protocol A: Chemoselective Mono-Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system to ensure reproducibility and high chemoselectivity.
Step 1: Reagent Preparation & Stoichiometry Control In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1,3-dibromo-5-(difluoromethyl)benzene (1.0 equiv), the arylboronic acid (1.0 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Causality: Using exactly 1.0 equivalent of the boronic acid prevents the thermodynamic push toward di-coupling, ensuring the reaction starves before the second oxidative addition can significantly occur.
Step 2: Solvent Addition & Inert Atmosphere Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to the tube. Seal and evacuate/backfill with Argon three times. Causality: Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. Rigorous degassing is the primary self-validating step to ensure catalyst longevity and consistent yields.
Step 3: Temperature-Controlled Reaction Heat the reaction mixture to exactly 60°C with vigorous stirring for 12 hours. Causality: Maintaining a lower temperature exploits the kinetic difference between the first and second oxidative additions. The activation energy for the second coupling is higher due to the newly introduced steric bulk.
Step 4: In-Process Validation Withdraw a 10 µL aliquot under Argon, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS. Validation Check: The reaction is proceeding correctly if the mono-coupled mass peak (M⁺) plateaus while the starting material peak approaches <5%, with the di-coupled byproduct remaining <2%. If starting material remains high (>20%), check for catalyst poisoning (e.g., poor degassing or degraded boronic acid).
Step 5: Workup & Purification Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash with brine, dry over Na₂SO₄, and purify via flash column chromatography to isolate the pure mono-coupled product.
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PubMed Central (PMC).[Link][1]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L₁Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications . Chemical Reviews (ACS Publications).[Link][2]
Sources
Technical Support Center: Stability & Handling of the Difluoromethyl (-CF₂H) Group
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure points researchers encounter when handling difluoromethyl (-CF₂H) groups under basic conditions. This document bridges fundamental mechanistic causality with field-validated troubleshooting protocols to ensure high-fidelity synthetic outcomes.
Mechanistic Causality: Why Does -CF₂H Degrade in Base?
The -CF₂H group is heavily utilized in drug development as a metabolically stable, lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) functionalities . However, its stability is highly conditional. The strong electron-withdrawing nature of the geminal fluorine atoms acidifies the adjacent C-H bond.
When exposed to strong bases (e.g., LDA, NaH, or t-BuOK), the -CF₂H group undergoes deprotonation. The resulting difluoromethyl anion ([R-CF₂]⁻) is intrinsically unstable. The lone-pair/lone-pair repulsion between the carbanion and the highly electronegative fluorine atoms drives a rapid α-elimination of a fluoride ion (F⁻). This irreversible decomposition generates a highly reactive difluorocarbene (:CF₂) or substituted fluorocarbene, which subsequently dimerizes, polymerizes, or reacts with unintended nucleophiles .
Mechanism of -CF2H deprotonation, carbene degradation, and Lewis acid stabilization.
Quantitative Base Compatibility Data
Understanding the thermodynamic acidity (pKa) of your specific -CF₂H motif is critical for selecting compatible reagents. The table below summarizes the stability thresholds for common -CF₂H classes based on established pKa studies .
| Substrate Class | Approx. pKa | Tolerated Bases (Stable) | Incompatible Bases (Causes Degradation) | Anion Half-Life |
| Alkyl-CF₂H (e.g., CF₂H₂) | 35 – 41 | K₂CO₃, Cs₂CO₃, Amines | LDA, n-BuLi, PhCH₂K | < 1 ms (rapid α-elimination) |
| Aryl-CF₂H | ~ 35 | K₂CO₃, NaOH (aq) | NaH, LDA, KHMDS | < 1 ms |
| α,α-Difluoromethyl Ketones | 20 – 22 | Weak amines, NaHCO₃ | t-BuOK, LDA, Organosuperbases | Seconds (requires trapping) |
Troubleshooting & FAQs
Q1: My aryl-difluoromethyl (Ar-CF₂H) compound degrades during a reaction utilizing NaH. What is happening and how do I prevent it? Causality: NaH is sufficiently basic to deprotonate the Ar-CF₂H group. Once deprotonated, the Ar-CF₂⁻ anion rapidly ejects a fluoride ion to form an aryl-fluorocarbene, destroying your starting material. Solution: Switch to milder bases (e.g., K₂CO₃ or Cs₂CO₃). These bases are thermodynamically incapable of deprotonating the -CF₂H group (pKa ~35), preserving the structural integrity of your molecule while still activating more acidic nucleophiles (like phenols or amines) in your reaction mixture.
Q2: I need to intentionally deprotonate an Ar-CF₂H group to use it as a nucleophile, but I only get degradation products. How can I stabilize the Ar-CF₂⁻ anion? Causality: The naked Ar-CF₂⁻ anion is too transient to react with external electrophiles before α-elimination occurs. Solution: Employ a Lewis acid/Brønsted base pair. Using hexamethylborazine (B₃N₃Me₆) paired with a strong base like benzylpotassium (PhCH₂K) allows the Lewis acid to immediately coordinate the transient Ar-CF₂⁻. This coordination dampens the electron density on the carbon, preventing α-fluoride elimination and allowing subsequent controlled release to an electrophile .
Q3: During O-difluoromethylation of phenols using HCF₂OTf, I see difluorocyclopropanation of my alkene solvents. Why? Causality: Reagents like difluoromethyl triflate (HCF₂OTf) generate difluorocarbene (:CF₂) as the active intermediate under basic conditions. :CF₂ is an electrophilic carbene that readily undergoes [2+1] cycloaddition with electron-rich alkenes . Solution: Avoid alkene-containing solvents or additives. Run the reaction in biphasic MeCN/H₂O with KOH, which favors rapid trapping of the carbene by the phenoxide over side reactions.
Validated Experimental Protocols
Protocol A: Lewis Acid-Stabilized Functionalization of Ar-CF₂H
This self-validating protocol ensures the safe generation and trapping of difluoromethyl anions without carbene degradation, utilizing the Szymczak methodology .
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under N₂, dissolve the Ar-CF₂H substrate (1.0 equiv) and hexamethylborazine (B₃N₃Me₆, 1.2 equiv) in anhydrous THF (0.1 M). Cool the mixture to -78 °C.
-
Deprotonation: Slowly add a solution of benzylpotassium (PhCH₂K, 1.1 equiv) in THF dropwise over 10 minutes.
-
Self-Validation Check: A distinct color change to deep red/orange indicates the successful formation of the stabilized[Ar-CF₂-B₃N₃Me₆]⁻ potassium salt. If the solution turns black, premature carbene degradation has occurred (likely due to moisture or rapid addition).
-
-
Electrophile Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.5 equiv) directly to the cold solution. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
Experimental workflow for Lewis acid-stabilized functionalization of Ar-CF2H.
Protocol B: Mild O-Difluoromethylation Avoiding Product Degradation
When attaching a -CF₂H group to a molecule, harsh basic conditions can degrade the newly formed product. This protocol uses HCF₂OTf under mild aqueous conditions to prevent over-reaction .
Step-by-Step Methodology:
-
Phenoxide Generation: Dissolve the phenol substrate (1.0 equiv) in a 1:1 mixture of MeCN and 20% aqueous KOH (0.2 M overall). Stir at room temperature for 5 minutes.
-
Carbene Generation & Trapping: Add difluoromethyl triflate (HCF₂OTf, 1.5 equiv) dropwise via syringe.
-
Self-Validation Check: Mild exotherm and gas evolution may be observed as the triflate hydrolyzes to generate :CF₂, which is immediately trapped by the phenoxide.
-
-
Completion: Stir vigorously for 15 minutes at room temperature. Monitor by TLC until the starting phenol is completely consumed.
-
Isolation: Dilute with water and extract with dichloromethane. The mild biphasic conditions ensure the newly installed -CF₂H group remains perfectly intact.
References
-
Title: The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach Source: Journal of the American Chemical Society URL: [Link]
-
Title: Difluoromethane as a Precursor to Difluoromethyl Borates Source: Chemical Science URL: [Link]
-
Title: Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate Source: Organic Letters URL: [Link]
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews URL: [Link]
Technical Support Center: Minimizing Debromination in Organometallic Cross-Coupling
Welcome to the Advanced Technical Support Center. Unwanted debromination (hydrodehalogenation or protodehalogenation) is a persistent side reaction that can severely compromise yields in multi-step organic synthesis, particularly during palladium-catalyzed cross-couplings like Suzuki-Miyaura and Buchwald-Hartwig reactions.
This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality, quantitative optimization strategies, and self-validating protocols to help you systematically eliminate C–Br cleavage side reactions.
Mechanistic Overview: The Causality of C–Br Cleavage
To stop debromination, you must first understand its kinetic origins. Debromination typically occurs when a palladium-hydride (Pd-H) species forms and participates in a competing catalytic cycle[1]. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is at a crossroads. If the subsequent transmetalation step is slow—due to steric hindrance, poor nucleophile solubility, or unoptimized ligands—the intermediate becomes vulnerable to hydride sources in the reaction mixture.
Hydrides can be generated via β -hydride elimination from protic solvents (like alcohols), aliphatic amine bases, or even direct interactions with water and phosphine ligands[2]. Once the Ar-Pd(II)-H species forms, it undergoes rapid reductive elimination, yielding the unfunctionalized arene (Ar-H) and poisoning the catalytic cycle.
Catalytic pathways: desired cross-coupling vs. undesired hydrodebromination.
Frequently Asked Questions (Troubleshooting Causality)
Q: Why am I seeing a massive Ar-H peak in my LC-MS instead of my cross-coupled product? A: You are observing protodehalogenation. This is heavily influenced by the carbon-halogen bond strength; weaker C-Br and C-I bonds undergo oxidative addition rapidly, but if the subsequent steps lag, the intermediate degrades[3]. If you are using electron-rich aryl halides, they are inherently more susceptible to this pathway[1].
Q: I am running a base-free, anhydrous reaction. Where is the hydride coming from? A: Recent mechanistic studies in demonstrate that even trace water can act as a hydrogen source in the presence of phosphine ligands, driving direct hydrodehalogenation prior to the formation of stable Ar-Pd(II)-Br complexes[2]. Furthermore, in Suzuki couplings, the boronic ester skeleton itself can act as a hydride source[4].
Q: How do I kinetically outcompete the debromination pathway? A: You must accelerate transmetalation and reductive elimination. Switching to bulky, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos, or AntPhos) stabilizes the palladium center and drastically increases the rate of the desired C–C or C–N bond formation[5],[4].
Quantitative Data: Parameter Impact on Selectivity
The following table synthesizes quantitative optimization strategies to shift the reaction kinetics away from debromination and toward the desired product.
| Reaction Parameter | High Debromination Risk | Optimized Condition (Low Risk) | Mechanistic Rationale |
| Solvent | Ethanol, Isopropanol, DMF | Toluene, Dioxane, THF | Aprotic solvents prevent β -hydride elimination from solvent molecules[1]. |
| Base | NaOtBu, NaOH | K₃PO₄, Cs₂CO₃, TMSOK | Milder bases prevent excessive alkoxide-driven hydride generation[1],[4]. |
| Ligand | PPh₃, dppf (for hindered substrates) | XPhos, SPhos, AntPhos | Steric bulk accelerates reductive elimination; electron richness speeds oxidative addition[5],[4]. |
| Temperature | > 100 °C | 40 - 80 °C | Lower thermal energy disfavors the higher-activation-energy debromination pathway[1]. |
| Catalyst State | Pd(OAc)₂ (In situ reduction) | Pd-G3 or Pd-G4 Pre-catalysts | Pre-catalysts ensure rapid generation of active Pd(0), minimizing off-cycle degradation[4]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify causality and prevent the silent accumulation of debrominated byproducts.
Protocol A: Anhydrous Suzuki-Miyaura Coupling for High-Risk Aryl Bromides
Optimized to prevent boronic ester degradation and protodehalogenation using methods adapted from recent rapid-coupling literature[4].
Step 1: Reagent Preparation (Glovebox or Schlenk Line) To an oven-dried 20 mL vial, add the aryl bromide (1.0 equiv), neopentyldiol alkylboronic ester (1.5 equiv), and anhydrous potassium trimethylsilanolate (TMSOK, 2.0 equiv). Step 2: Catalyst Loading Add AntPhos-Pd-G3 precatalyst (1.0 mol%). Causality Note: The G3 precatalyst avoids the need for harsh reduction steps that generate hydrides. Step 3: Solvent Addition & Initiation Seal the vial, purge with Argon, and inject anhydrous THF (0.2 M). Stir at 40 °C. Step 4: Validation Checkpoint (15 Minutes) Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS. Self-Validation Logic: Calculate the ratio of the Ar-H mass peak to the Ar-Br starting material. If the Ar-H peak exceeds 5% of the total ion count at 15 minutes, immediately verify the anhydrous integrity of your THF and TMSOK. If Ar-H is <2% and product is forming, proceed to completion (typically <1 hour)[4]. Step 5: Workup Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: Buchwald-Hartwig Amination with Suppressed β -Hydride Elimination
Optimized for challenging secondary amines where the amine itself acts as a hydride donor.
Step 1: Setup Under inert atmosphere, combine the aryl bromide (1.0 equiv), amine (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv) in a dry flask. Avoid NaOtBu to prevent alkoxide-mediated reduction. Step 2: Catalyst & Ligand Add Pd₂(dba)₃ (1 mol% Pd) and XPhos (2.4 mol%). Step 3: Reaction Execution Add degassed Toluene (0.3 M). Heat to 80 °C. Step 4: Validation Checkpoint (1 Hour) Perform TLC and LC-MS analysis. Self-Validation Logic: If unreacted Ar-Br remains but Ar-H is forming, transmetalation is failing. Spike the reaction with an additional 1 mol% XPhos to drive the equilibrium toward the active L-Pd(0) species. Step 5: Isolation Filter the crude mixture through a pad of Celite to remove phosphate salts, concentrate, and purify via flash chromatography.
Troubleshooting Logic Workflow
Use the following diagnostic tree to systematically isolate and eliminate the source of debromination in your specific workflow.
Logical troubleshooting workflow to systematically eliminate debromination side reactions.
References
-
Organometallics (ACS Publications). "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[Link]
-
Organic Process Research & Development (ACS Publications). "Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction."[Link]
-
Journal of Organic Chemistry (ACS Publications). "Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters."[Link]
-
Medium (Allen Che). "One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis."[Link]
Sources
Technical Support Center: Solubilization of 1,3-Dibromo-5-(difluoromethyl)benzene
[label="HPLC Mobile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubilization of heavily halogenated aromatic compounds in drug development and analytical workflows. presents a unique thermodynamic challenge. The combination of two heavy bromine atoms and a difluoromethyl (-CHF₂) group creates a highly lipophilic, electron-deficient ring. This guide provides a mechanistic understanding and self-validating protocols to overcome solubility barriers in polar solvents.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q1: Why does 1,3-Dibromo-5-(difluoromethyl)benzene precipitate immediately when introduced to aqueous buffers or polar organic solvents like methanol? A1: The insolubility is driven by the high energetic penalty of cavity formation in hydrogen-bonded solvent networks. Polar solvents like water and methanol organize themselves through strong dipole-dipole and H-bond interactions. Because this compound is non-polar and completely lacks H-bond donors or acceptors, its dissolution disrupts the solvent structure without providing compensating solute-solvent interactions. Furthermore, the high polarizability of the bromine atoms and the distinct "fluorophobic effect" of the -CHF₂ group drive the molecules to self-aggregate rather than solvate in polar media[1].
Q2: Can I use standard DMSO stock solutions for my biological assays? A2: Yes, but with strict kinetic limitations. While DMSO is a strong aprotic solvent capable of dissolving the neat powder, diluting a concentrated DMSO stock into an aqueous assay buffer often results in the compound "crashing out" (micro-precipitation) if the final DMSO concentration is below 5% v/v. For robust assays, you must employ co-solvents or specialized surfactant matrices to lower the Gibbs free energy of solubilization.
Part 2: Troubleshooting Guide
Issue 1: HPLC peak splitting or broad peaks in Acetonitrile/Water mobile phases.
-
Root Cause: The compound is dynamically precipitating or interacting poorly with the highly polar mobile phase, leading to mass transfer issues and secondary halogen-π interactions on the column stationary phase.
-
Solution: Incorporate Tetrahydrofuran (THF) into the mobile phase. 2 demonstrates that THF significantly improves the solubility and chromatographic behavior of polyhalogenated aromatics due to its favorable dielectric constant and its ability to disrupt halogen-π stacking of the solute[2].
Issue 2: Inability to reach micromolar concentrations in aqueous in vitro media.
-
Root Cause: The lipophobic and hydrophobic nature of the difluoromethyl and bromo groups strongly resists aqueous integration.
-
Solution: Utilize semifluorinated surfactants or cyclodextrins. 1 can generate micellar structures with a fluorous inner core, effectively encapsulating highly fluorinated molecules through targeted fluorophobic association[1].
Part 3: Step-by-Step Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions for Polar Organic Reactions
-
Objective: Achieve >0.1 M concentration in moderately polar environments (e.g., for cross-coupling reactions).
-
Causality: By pre-solvating the halogenated ring in a low-dielectric ethereal solvent (THF), we overcome the initial lattice energy barrier before introducing the bulk polar solvent.
-
Weighing: Accurately weigh 28.6 mg (0.1 mmol) of 1,3-Dibromo-5-(difluoromethyl)benzene in a dry, argon-purged glass vial.
-
Primary Solubilization: Add 200 µL of anhydrous Tetrahydrofuran (THF). Vortex for 30 seconds.
-
Polar Integration: Slowly add 800 µL of the target polar solvent (e.g., Acetonitrile or DMF) dropwise while continuously stirring at 400 rpm.
-
Validation: Sonicate the mixture at room temperature for 5 minutes. Visually inspect against a dark background to ensure no micro-crystals remain. The solution should be optically clear.
Protocol B: Aqueous Solubilization for Biological Assays
-
Objective: Achieve a 100 µM working solution in aqueous buffer without precipitation.
-
Causality: Using a host-guest complexation strategy shields the hydrophobic/fluorophilic moieties from the aqueous network, preventing aggregation.
-
Stock Preparation: Prepare a 10 mM primary stock in 100% molecular biology grade DMSO.
-
Surfactant Matrix: In a separate tube, prepare a 2% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a semifluorinated surfactant in your target aqueous buffer.
-
Thermal Equilibration & Addition: Heat the surfactant buffer to 37°C. While vortexing the buffer vigorously, add the DMSO stock dropwise (e.g., 10 µL of stock into 990 µL of buffer).
-
Validation: Incubate the solution at 37°C for 15 minutes to allow the micellar encapsulation to stabilize. Centrifuge at 10,000 x g for 5 minutes; if a pellet forms, increase the surfactant concentration to 4% (w/v).
Part 4: Quantitative Data Presentation
Table 1: Solvent Compatibility and Solubilization Strategies
| Solvent System | Dielectric Constant (ε) | Estimated Solubility | Recommended Troubleshooting Strategy |
| Water / PBS | 80.1 | < 1 µM (Insoluble) | Use HP-β-CD or semifluorinated surfactants. |
| Methanol | 32.7 | Poor (~1-5 mM) | Heat to 40°C; use THF as a co-solvent. |
| Acetonitrile | 37.5 | Moderate (~10 mM) | Blend with 10-20% THF or 1,4-Dioxane. |
| DMSO | 46.7 | Good (>50 mM) | Use as primary stock; avoid rapid aqueous dilution. |
| Tetrahydrofuran | 7.5 | Excellent (>0.5 M) | Ideal primary solvent for organic applications. |
Part 5: Workflow Visualization
Decision tree for solubilizing 1,3-Dibromo-5-(difluoromethyl)benzene based on application.
References
- Source: sigmaaldrich.
- Source: nih.
- Source: nih.
Sources
Technical Support Center: Navigating Workup Procedures for CF2H-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the difluoromethyl (CF₂H) group during reaction workup. The unique electronic properties that make the CF₂H group a valuable bioisostere in modern medicinal chemistry also render it susceptible to specific degradation pathways, particularly hydrolysis under basic conditions. This document is designed to help you anticipate and prevent these issues, ensuring the integrity and yield of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the CF₂H group chemically unique and potentially unstable during workup?
The CF₂H group is a fascinating moiety in drug design, often used as a metabolically stable bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1][2][3] Its stability, however, is context-dependent. The primary cause for its reactivity stems from the high electronegativity of the two fluorine atoms, which strongly polarize the adjacent C-H bond. This polarization significantly increases the acidity of the hydrogen atom, making it susceptible to deprotonation by bases.[1][4] Once deprotonated, the resulting carbanion can be unstable and may lead to decomposition, often through the elimination of a fluoride ion to form a highly reactive difluorocarbene intermediate.[5]
Q2: Under what specific conditions is the hydrolysis or degradation of the CF₂H group most likely to occur?
Degradation is most commonly observed under basic aqueous conditions. Key factors that increase the risk of hydrolysis include:
-
Strong Bases: Strong bases (e.g., NaOH, KOH, LiOH) can readily deprotonate the CF₂H group, initiating decomposition pathways.
-
Elevated Temperatures: Like most chemical reactions, the rate of hydrolysis is significantly increased at higher temperatures.[6] Performing workup steps at room temperature or higher amplifies the risk.
-
Prolonged Exposure: The longer a CF₂H-containing compound is in contact with an aqueous basic solution, the greater the extent of potential degradation.[6]
-
Molecular Context: The stability of the CF₂H group is highly dependent on the rest of the molecule. Electron-withdrawing groups nearby can further increase the acidity of the C-H bond, making the compound more sensitive. For example, α-difluoromethyl pyrroles have been shown to be particularly labile under hydrolytic conditions.[7]
Q3: How stable is the CF₂H group under acidic conditions?
Generally, the CF₂H group is significantly more stable under acidic conditions than basic ones. The C-F bond is strong, and acid-catalyzed hydrolysis is not a common decomposition pathway for this group. However, extreme acidic conditions (e.g., concentrated strong acids) and high heat should still be approached with caution. Furthermore, if the parent molecule contains other acid-labile functional groups, the overall stability will be dictated by the most sensitive part of the molecule.
Section 2: Troubleshooting Guide: Preventing CF₂H Degradation
This section addresses specific experimental scenarios in a question-and-answer format to guide you through challenging workups.
Scenario 1: My product is degrading after a standard weak-base wash (e.g., NaHCO₃ or K₂CO₃) to neutralize the acid catalyst.
Root Cause Analysis: This is the most common failure mode. While sodium bicarbonate (NaHCO₃) is considered a weak base, it can still be sufficiently basic to deprotonate a highly activated CF₂H group, especially with prolonged contact or at room temperature. The equilibrium between the protonated and deprotonated forms, however small, can be driven towards decomposition over time.
dot
Caption: Base-induced degradation pathway during workup.
Recommended Protocol: The Cold & Quick Bicarbonate Wash
This protocol minimizes degradation by controlling the kinetics of the deprotonation and subsequent decomposition reactions. The principles are based on established methods for handling sensitive functional groups.[6]
Methodology:
-
Cooling is Critical: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel that has been pre-chilled.
-
Cold Wash: Add ice-cold , saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Gentle & Quick Extraction: Gently swirl or invert the funnel a few times. Do not shake vigorously for extended periods. Vent frequently to release any CO₂ evolved from acid neutralization. The total contact time should be less than 2 minutes.
-
Separate Layers Promptly: Immediately separate the organic layer.
-
Repeat if Necessary: If more acid needs to be neutralized (as indicated by pH paper or continued gas evolution), repeat the wash with fresh, ice-cold NaHCO₃ solution, again keeping the contact time to a minimum.
-
Final Washes: Wash the organic layer with ice-cold brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature.
Scenario 2: I must avoid all aqueous bases to protect my highly sensitive compound. How can I remove an acidic catalyst like Trifluoroacetic Acid (TFA)?
Root Cause Analysis: For extremely sensitive substrates, any aqueous base, no matter how weak or cold, may cause unacceptable levels of degradation. In these cases, a non-aqueous workup is the only reliable option.
Recommended Protocol: Anhydrous Acid Scavenging
This method uses solid-supported bases or chromatographic techniques to remove acid without introducing water.
Methodology A: Filtration through a Basic Plug
-
Concentrate: If possible, concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Re-dissolve: Re-dissolve the residue in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
-
Prepare Plug: Prepare a short plug of a basic solid support in a pipette or a small column.
-
Option 1 (Mild): Basic alumina.
-
Option 2 (Stronger): Silica gel pre-treated with triethylamine (prepare a slurry of silica in 5% Et₃N/Hexane, then evaporate the solvent).
-
-
Filter: Pass the re-dissolved crude product through the plug, collecting the filtrate.
-
Rinse: Rinse the plug with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrates and concentrate under reduced pressure.
Methodology B: Solid-Phase Extraction (SPE)
-
Select Cartridge: Use a commercially available SPE cartridge with a basic stationary phase, such as an amino-propyl (NH₂) or diethylaminopropyl (DEA) functionalized silica.
-
Condition: Condition the cartridge according to the manufacturer's instructions, typically with the solvent used to dissolve your crude product.
-
Load: Dissolve the crude product in a minimal amount of a compatible solvent and load it onto the cartridge.
-
Elute: Elute the product from the cartridge using an appropriate organic solvent. The acidic impurities will remain bound to the basic stationary phase.
-
Concentrate: Collect the eluent and concentrate to yield the purified product.
Section 3: Data & Visual Guides
Table 1: General Stability Profile of the CF₂H Group
| Condition | Stability Level | Rationale & Key Considerations |
| Strong Base (pH > 10) | Very Low | Rapid deprotonation of the acidic C-H proton leads to decomposition. Avoid completely.[1][4] |
| Mild Base (pH 8-10) | Low to Moderate | Risk of slow degradation. Use ice-cold solutions and minimal contact time. Stability is highly substrate-dependent.[6] |
| Neutral (pH ~7) | High | Generally stable, but intramolecular nucleophiles can sometimes facilitate C-F bond cleavage over time.[8] |
| Acidic (pH < 6) | Very High | The CF₂H group is generally robust under acidic conditions. The primary concern is the stability of other functional groups in the molecule. |
Diagram 2: Decision Workflow for CF₂H Workup Strategy
dot
Caption: Decision tree for selecting an appropriate workup strategy.
References
-
Title: Drug Discovery Based on Fluorine-Containing Glycomimetics Source: MDPI URL: [Link]
-
Title: CF2H, a Hydrogen Bond Donor Source: PMC - NIH URL: [Link]
-
Title: Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals Source: LinkedIn URL: [Link]
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Source: PMC URL: [Link]
-
Title: CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Source: ResearchGate URL: [Link]
-
Title: Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch Source: PMC URL: [Link]
-
Title: Comparison of OH, CF2H, and CH3 Group Properties Source: ResearchGate URL: [Link]
-
Title: The Dark Side of Fluorine Source: Fluoride Alert URL: [Link]
-
Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: PMC URL: [Link]
-
Title: Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate Source: PMC - NIH URL: [Link]
-
Title: Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fluoridealert.org [fluoridealert.org]
Technical Support Center: Handling & Storage of Brominated Fluorobenzenes
In-Depth Troubleshooting & Best Practices for 1-Bromo-4-fluorobenzene (BFB) and Related Compounds
Welcome to the Technical Support Center. Brominated fluorobenzenes, particularly 1-bromo-4-fluorobenzene (BFB), are fundamental analytical reagents used extensively as surrogate and tuning standards in volatile organic compound (VOC) methodologies, such as US EPA Method 8260,[1].
Due to their high vapor pressure and unique photochemical vulnerabilities, these compounds are highly susceptible to degradation and physical loss. This guide provides drug development professionals and analytical scientists with the mechanistic reasoning, self-validating protocols, and troubleshooting steps required to maintain absolute standard integrity.
Part 1: Mechanisms of Degradation (The "Why")
To design an effective storage system, we must first understand the physicochemical vulnerabilities of brominated fluorobenzenes. Degradation and loss typically occur via three primary pathways:
-
Photolytic C-Br Cleavage: The carbon-bromine (C-Br) bond is highly susceptible to ultraviolet (UV) irradiation. Exposure to light wavelengths between 180–400 nm induces homolytic cleavage of this bond[2]. This reaction generates highly reactive bromine radicals (Br•) and fluorophenyl radicals, leading to sample discoloration (yellowing) and a permanent loss of target analyte concentration.
-
Volatilization: BFB is a highly volatile liquid with a flash point of approximately 9.7 °C (49.5 °F). Even microscopic breaches in container seals (such as a pierced septum) lead to rapid evaporation. This disproportionately concentrates any non-volatile impurities and reduces the absolute mass of the standard.
-
Chemical Incompatibility: While the fluorinated aromatic ring provides some stability, the compound must be strictly isolated from strong oxidizing agents and extreme heat, which can trigger secondary oxidative degradation once photolytic radicals are formed[3].
UV-induced homolytic cleavage of 1-bromo-4-fluorobenzene leading to radical formation.
Part 2: Core Storage Protocols (The "How")
Step-by-Step Methodology: Preparation and Storage of BFB Working Standards
To prevent volatilization and photolysis, standard preparation must be executed with strict environmental controls.
-
Thermal Equilibration: Allow the neat 1-bromo-4-fluorobenzene ampoule to equilibrate to room temperature in a dark desiccator before opening. Causality: Opening a cold ampoule introduces atmospheric moisture condensation, which can degrade the standard and interfere with GC/MS water-management systems.
-
Solvent Preparation: Use only purge-and-trap grade methanol. Pre-chill the methanol to 2–8°C. Causality: Chilling the solvent minimizes exothermic expansion and suppresses the vapor pressure of both the methanol and the BFB during the transfer process.
-
Submerged Transfer: Using a gas-tight syringe, transfer the required volume of neat BFB into a volumetric flask partially filled with the chilled methanol. Keep the syringe needle submerged below the solvent surface. Causality: Submerged injection prevents aerosolization and immediate volatilization loss into the flask's headspace.
-
Zero-Headspace Sealing: Transfer the final diluted standard into amber glass vials equipped with virgin PTFE-lined screw caps. Fill the vials completely to ensure zero headspace. Causality: Amber glass blocks the 180–400 nm UV wavelengths responsible for C-Br cleavage[2]. Zero headspace prevents the volatile BFB from partitioning out of the liquid phase into the trapped air[4].
-
Cryogenic Storage: Immediately transfer the vials to a dedicated volatile standards freezer maintained at -10°C or lower[4]. Store away from any strong oxidizing agents[3].
Self-Validating Quality Control
A storage protocol is only effective if its failure can be immediately detected. To make this a self-validating system, integrate the standard into your daily instrument tune:
-
Establish a Baseline: Record the absolute area counts of the BFB tuning standard (specifically m/z 95, 174, and 176) immediately after preparing a fresh batch.
-
Daily Monitoring: Inject the standard daily. A sudden drop in absolute area counts of >20%, or a skew in the m/z 174 to 176 isotope ratio, instantly invalidates the storage integrity, flagging either a volatilization breach or photolytic degradation[1].
Part 3: Quantitative Data: Storage Conditions & Stability
The following table summarizes the validated storage parameters required to maintain the integrity of BFB across different matrices.
| Standard Type | Matrix | Optimal Temperature | Container Specifications | Maximum Shelf Life |
| Neat Standard | None (Pure Liquid) | 2°C to 8°C | Amber glass ampoule, flame-sealed | 24 Months (unopened)[5] |
| Stock Solution | Methanol | ≤ -10°C[4] | Amber glass, PTFE-lined cap, zero headspace | 6 Months |
| Working Dilution | Aqueous / Methanol | ≤ -10°C[4] | Amber glass, PTFE-lined cap, zero headspace | 14 Days |
Part 4: Troubleshooting Guide & FAQs
Q: My BFB surrogate recovery has steadily dropped over the past week, but the internal standard is stable. What is happening? A: This is a classic symptom of volatilization. BFB is highly volatile. If your working standard vial has been repeatedly pierced by an autosampler needle, the PTFE septum's integrity is compromised, allowing BFB to escape into the vapor phase. Causality: The internal standard is often added fresh to each sample, whereas the surrogate in the pierced vial depletes daily. Solution: Prepare fresh working standards and utilize crimp-top vials with fresh septa for each analytical batch.
Q: The neat 1-bromo-4-fluorobenzene standard has developed a faint yellow tint. Is it still viable? A: No. The yellow discoloration is a direct visual indicator of photolytic degradation. When exposed to light, the C-Br bond undergoes homolytic cleavage, releasing free bromine radicals (Br•) which impart a yellow/brown color to the liquid[2]. This degradation inherently reduces the purity of the standard. Solution: Discard the standard safely and ensure future neat liquids are stored in opaque or amber glass containers away from light sources.
Q: Can I store my methanolic BFB stock solution at room temperature if it's in an amber vial? A: No. While the amber vial protects against UV-induced photolysis, room temperature storage fails to address volatilization. Methanol expands significantly with temperature; at room temperature, the vapor pressure of both the solvent and the BFB increases, driving the standard into the vial's headspace. Regulatory guidelines strictly recommend storing methanolic standard solutions at -10°C or less to maintain quantitative integrity[4].
Diagnostic workflow for resolving low BFB recovery in GC/MS analytical runs.
Sources
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium | MDPI [mdpi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. azdhs.gov [azdhs.gov]
- 5. Surrogate Mixture (Method 8260B) - 3 components: ... [cpachem.com]
Validation & Comparative
1H NMR interpretation of 1,3-Dibromo-5-(difluoromethyl)benzene
Comparative Guide: 1 H NMR vs. 1 H{ 19 F} Decoupled NMR for the Structural Elucidation of 1,3-Dibromo-5-(difluoromethyl)benzene
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Analytical Method Comparison, Spin System Dynamics, and Instrument Performance
Fluorinated motifs, particularly the difluoromethyl ( −CF2H ) group, are increasingly incorporated into small-molecule therapeutics to modulate lipophilicity, metabolic stability, and binding affinity. However, the introduction of fluorine significantly complicates structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy.
As an application scientist, I frequently encounter the analytical bottleneck caused by 1 H- 19 F spin-spin coupling. In this guide, we will objectively compare the performance of standard 1 H NMR against 1 H{ 19 F} decoupled NMR, and evaluate high-field versus benchtop instrument capabilities for the structural verification of 1,3-Dibromo-5-(difluoromethyl)benzene .
Molecular Spin System Dynamics & Causality
To understand why standard analytical methods often fall short for this compound, we must first analyze the underlying quantum mechanical spin system.
The 19 F nucleus possesses a spin of I=1/2 and a 100% natural isotopic abundance, meaning it acts as a powerful magnetic dipole that couples to nearby protons in every single molecule[1]. In 1,3-Dibromo-5-(difluoromethyl)benzene, this manifests in two distinct ways:
-
Geminal Coupling ( 1JHF ): The proton directly attached to the carbon bearing the two fluorines is split into a massive triplet. The coupling constant ( 1JHF ) for a −CF2H group typically ranges from 53.4 Hz to 56.5 Hz[2][3]. This extreme splitting distributes the signal intensity over a >110 Hz bandwidth, drastically reducing the Signal-to-Noise Ratio (SNR).
-
Long-Range Coupling ( 4JHF ): The fluorine atoms also couple through space and bonds to the ortho aromatic protons (C4 and C6) with a weak coupling of ~1–2 Hz. This broadens the aromatic signals, masking the critical 4JHH meta-coupling (~1.5 Hz) between H2 and H4/H6 that is required to definitively prove the 1,3,5-substitution pattern.
Analytical Approach Comparison: Standard vs. Decoupled NMR
The most effective alternative to standard 1 H NMR for fluorinated compounds is 1 H{ 19 F} heteronuclear decoupled NMR . By irradiating the 19 F frequency channel with a composite pulse sequence (e.g., GARP or WALTZ-16) during 1 H acquisition, all JHF couplings are collapsed[1].
Table 1: Multiplet Structure Comparison
| Proton Assignment | Position | Standard 1 H NMR Multiplicity | 1 H{ 19 F} Decoupled Multiplicity | Dominant J-Couplings Resolved |
| −CF2H | C5 substituent | Triplet (1:2:1) | Singlet | 1JHF ~ 56 Hz (Standard only) |
| Aromatic H | C4, C6 | Complex Multiplet / Broad Doublet | Clean Doublet | 4JHH ~ 1.5 Hz |
| Aromatic H | C2 | Triplet | Clean Triplet | 4JHH ~ 1.5 Hz |
Expert Insight: The causality here is straightforward but highly impactful. By collapsing the −CF2H triplet into a singlet, the peak height effectively triples, rescuing the signal from baseline noise in dilute samples. Furthermore, removing the 4JHF broadening from the C4/C6 protons reveals the pure 4JHH meta-coupling, allowing for unambiguous structural assignment.
Instrument Performance Comparison: High-Field vs. Benchtop
Historically, resolving the complex overlapping multiplets of fluorinated aromatics required high-field superconducting magnets. However, modern benchtop NMR systems have evolved to offer competitive alternatives.
Table 2: 600 MHz Cryoprobe vs. 80 MHz Benchtop NMR
| Feature | 600 MHz High-Field NMR | 80 MHz Benchtop NMR (e.g., Magritek Spinsolve) | Impact on Analysis |
| Dispersion (Hz/ppm) | 600 Hz/ppm | 80 Hz/ppm | High-field prevents signal overlap; Benchtop requires decoupling to resolve tight aromatic signals. |
| Multi-Nuclei Hardware | Requires specialized triple-resonance probes. | Often equipped with simultaneous 1 H/ 19 F/ 13 C channels[4]. | Benchtop systems allow seamless switching between 1 H and 1 H{ 19 F} without manual retuning[4]. |
| Resolution of 4JHH | Easily resolved in standard 1 H. | Obscured by 4JHF in standard 1 H; fully resolved in 1 H{ 19 F}. | Benchtop becomes a viable QA/QC tool only if 19 F decoupling is utilized. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your data, the acquisition of a 1 H{ 19 F} spectrum must be treated as a self-validating system. You cannot simply apply a generic decoupling frequency; the 19 F irradiation must be perfectly centered on the −CF2H resonance to prevent decoupling artifacts or sample heating.
Step-by-Step Methodology: 1 H{ 19 F} Acquisition
-
Sample Preparation: Dissolve ~10 mg of 1,3-Dibromo-5-(difluoromethyl)benzene in 0.6 mL of CDCl3 . Transfer to a high-quality 5 mm NMR tube.
-
Probe Tuning (Critical Step): Tune the inner coil to the 1 H frequency and the outer coil to the 19 F frequency. Because 1 H and 19 F frequencies are exceptionally close (~400 MHz vs ~376 MHz on a 9.4T magnet), high-quality notch filters are required to achieve adequate channel isolation[1].
-
Locate the 19 F Center (O2P):
-
Acquire a standard 1D 19 F NMR spectrum.
-
Identify the chemical shift of the −CF2H fluorine atoms (typically around -110 to -115 ppm).
-
Set the decoupling carrier frequency (O2P in Bruker TopSpin) to this exact value[1]. This validates that your decoupling energy is targeted precisely at the nuclei of interest.
-
-
Acquisition: Execute the 1 H{ 19 F} pulse sequence (e.g., zgig). Utilize a composite pulse decoupling scheme (like GARP) on the 19 F channel to ensure broad enough coverage for the entire multiplet without depositing excessive RF power into the sample.
Step-by-step experimental workflow for acquiring 1H{19F} decoupled NMR spectra.
Conclusion
For the structural elucidation of 1,3-Dibromo-5-(difluoromethyl)benzene, standard 1 H NMR is often insufficient due to the complex signal splitting induced by the I=1/2 19 F nuclei. By adopting 1 H{ 19 F} decoupled NMR, researchers can collapse the massive 56 Hz 1JHF multiplets and eliminate long-range 4JHF broadening. This technique not only dramatically improves the SNR of the −CF2H proton but also allows modern 80 MHz benchtop systems to rival the resolving power of 600 MHz high-field instruments for routine structural verification.
References
-
Title: Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds Source: beilstein-journals.org URL: 2
-
Title: How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention Source: magritek.com URL: 4
-
Title: Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol Source: mdpi.com URL: 3
-
Title: 13C NMR with 1H and 19F double decoupling Source: epfl.ch URL: 1
Sources
- 1. epfl.ch [epfl.ch]
- 2. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 3. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol | MDPI [mdpi.com]
- 4. How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention - Magritek [magritek.com]
19F NMR Chemical Shifts of Difluoromethyl Aromatics: A Comparative Guide to Predictive Methodologies and Solvent Effects
Introduction: The Analytical Challenge of the Ar-CF₂H Motif
In modern drug development, the difluoromethyl group (Ar-CF₂H) has emerged as a highly prized bioisostere. Unlike the highly lipophilic and electronically inert trifluoromethyl group (Ar-CF₃), the CF₂H moiety acts as a "lipophilic hydrogen bond donor," making it an ideal candidate to replace hydroxyl, thiol, or amine groups while simultaneously enhancing membrane permeability[1].
Characterizing these compounds relies heavily on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. While Ar-CF₃ groups typically resonate as sharp singlets around -60 to -65 ppm, the ¹⁹F chemical shifts of Ar-CF₂H are significantly more shielded, typically appearing in the range of -110 to -120 ppm as a distinct doublet ( 2JHF≈50−60 Hz) due to geminal coupling with the adjacent proton[2]. Because the fluorine nucleus possesses three lone pairs and extreme electronegativity, its magnetic shielding tensor is exquisitely sensitive to subtle changes in the local electronic environment, conformational dynamics, and solvent interactions[3].
This guide objectively compares the leading computational methodologies for predicting ¹⁹F NMR chemical shifts of difluoromethyl aromatics and provides a self-validating experimental protocol for assessing their hydrogen-bonding capacity.
Comparative Analysis of ¹⁹F NMR Predictive Methodologies
Accurately predicting ¹⁹F NMR chemical shifts is notoriously difficult. Misassignments can easily occur in multifluorinated aromatics where signals differ by only a few ppm. Below is a comparative analysis of the three primary frameworks used by application scientists today.
Density Functional Theory (DFT)
DFT provides a rigorous quantum mechanical (QM) foundation for modeling the paramagnetic and diamagnetic shielding terms of the fluorine nucleus. Historically, extreme computational costs limited its utility. However, recent optimized protocols have struck a balance. Using the B3LYP/6-31+G(d,p) level of theory combined with empirically derived scaling factors yields a Mean Absolute Deviation (MAD) of ~2.1 ppm for fluorinated aromatics[4]. For even higher precision, recent studies recommend the BHandHLYP functional combined with locally dense basis sets (LDBS) like pcS-3/pcS-2 to accurately model the complex electron correlation effects specific to fluorine[3].
-
Causality Insight: DFT succeeds where empirical models fail because it explicitly calculates the conformational averaging and through-space orbital overlaps (e.g., stereoelectronic hyperconjugation) that dictate the ¹⁹F shielding tensor.
QM-Assisted Machine Learning (ML)
While pure ML models (such as Random Forests trained on rooted fluorine fingerprints) offer rapid, high-throughput predictions, they fail catastrophically when presented with out-of-distribution (OOD) molecular scaffolds. A hybrid "QM-Assisted ML" workflow solves this limitation. By using Dice similarity metrics, the system routes OOD fragments to a rigorous QM pipeline, while in-distribution fragments are predicted instantaneously by the ML model[5].
-
Causality Insight: ML interpolates within a defined chemical space but cannot extrapolate novel electronic environments. Grounding the ML model with a QM fallback ensures high accuracy across novel chemical spaces while maintaining the speed required for fragment-based drug discovery (FBDD).
Empirical Additivity Rules
Based on substituent chemical shift (SCS) increments, these rules are instantaneous but highly error-prone for complex molecules. They fail to account for through-space interactions, complex hydrogen bonding, or the non-linear electronic effects of multiple electron-withdrawing groups on the aromatic ring.
Performance Comparison Table
| Predictive Methodology | Mean Absolute Deviation (MAD) | Computational Cost | Scalability for FBDD | Best Use Case |
| Empirical Additivity | > 5.0 ppm | Instantaneous | Extremely High | Rough preliminary estimations. |
| DFT (B3LYP / Scaling) | ~2.1 ppm[4] | High (Hours per molecule) | Low | Final structural elucidation & stereochemical assignment. |
| DFT (BHandHLYP / LDBS) | ~0.7 - 1.5 ppm[3] | Very High | Very Low | Resolving highly congested multifluorinated spectra. |
| QM-Assisted ML | ~1.8 ppm[5] | Low to Moderate | High | High-throughput virtual screening & library deconvolution. |
Workflow Visualization: QM-Assisted ML
Caption: Workflow for QM-Assisted Machine Learning prediction of 19F NMR chemical shifts.
Experimental Protocol: Assessing Hydrogen Bonding via ¹⁹F SICS
To experimentally validate the hydrogen bond donor capacity of a novel Ar-CF₂H compound, researchers rely on Solvent-Induced Chemical Shift (SICS) NMR titrations[1].
The Causality of SICS: The addition of a Lewis basic solvent (like DMSO) to a non-polar solution induces hydrogen bonding with the CF₂H proton. This interaction withdraws electron density, deshielding the proton. Inductively, this polarizes the adjacent C-F bonds, altering the paramagnetic term of the fluorine shielding tensor and resulting in a measurable shift ( Δδ19F ).
Step-by-Step Self-Validating Protocol
-
Sample Preparation & Internal Referencing: Dissolve 5.0 mg of the Ar-CF₂H analyte in 500 µL of a non-polar, non-hydrogen-bonding solvent (e.g., CDCl₃). Add 1.0 µL of fluorobenzene ( δ19F = -113.15 ppm) as an internal reference standard.
-
Validation Check: Using an internal standard ensures that any observed chemical shift is due to specific solute-solvent hydrogen bonding, completely negating artifacts caused by changes in bulk magnetic susceptibility during titration.
-
-
Baseline Acquisition: Acquire high-resolution ¹H and ¹⁹F{¹H} decoupled NMR spectra at 298 K. Record the baseline chemical shifts ( δbase ).
-
Stepwise Titration: Sequentially add 5 µL aliquots of a strong hydrogen bond acceptor solvent (e.g., DMSO-d₆) directly to the NMR tube.
-
Iterative Acquisition: After each addition, invert the tube gently to mix, allow 2 minutes for thermal equilibration inside the probe, and acquire the ¹H and ¹⁹F spectra.
-
Data Processing & Isotherm Fitting: Plot the change in chemical shift Δδ ( δobserved−δbase ) against the molar equivalent of DMSO-d₆. Fit the data to a 1:1 binding isotherm to extract the hydrogen bond acidity parameter ( A ). A steep asymptotic curve confirms strong hydrogen bond donation from the CF₂H group.
Workflow Visualization: SICS Titration
Caption: Step-by-step experimental workflow for Solvent-Induced Chemical Shift (SICS) NMR titration.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QM assisted ML for 19F NMR chemical shift prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced IR Spectroscopy Comparison Guide: C-F Bond Analysis in 1,3-Dibromo-5-(difluoromethyl)benzene
Executive Summary
For researchers and drug development professionals, the difluoromethyl (–CF₂H) group is a critical structural motif. Acting as a lipophilic bioisostere for hydroxyl or thiol moieties, the –CF₂H group functions as a unique hydrogen bond donor in medicinal chemistry[1]. Accurately characterizing the C–F and C–H bonds in 1,3-Dibromo-5-(difluoromethyl)benzene (CAS: 1214388-74-5) via Infrared (IR) spectroscopy is essential for verifying structural integrity and predicting intermolecular interactions.
This guide objectively compares the two dominant analytical methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —providing causality-driven protocols and empirical data to help you select the optimal workflow for halogenated aromatic analysis.
Physicochemical Context & Spectral Signatures
The –CF₂H group presents highly specific infrared signatures due to the extreme electronegativity of the fluorine atoms, which creates strong dipole moments during molecular vibration.
-
C–F Stretching: The carbon-fluorine bonds manifest as intensely absorbing asymmetric and symmetric stretching vibrations, typically dominating the fingerprint region between 1140 cm⁻¹ and 1250 cm⁻¹[2].
-
C–H Stretching (Difluoromethyl): The electron-withdrawing nature of the adjacent fluorines significantly alters the C–H bond strength. In brominated difluoromethylarenes, this specific C–H stretch is uniquely sharp and occurs around 2971–2972 cm⁻¹[1].
Table 1: Expected IR Spectral Assignments
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |
| –CF₂H | C–H Stretch | ~2971 – 2972 | Weak to Medium |
| –CF₂H | C–F Asymmetric Stretch | ~1200 – 1250 | Very Strong |
| –CF₂H | C–F Symmetric Stretch | ~1140 – 1150 | Very Strong |
| Aromatic Ring | C=C Ring Stretch | ~1570 – 1450 | Medium |
| C–Br | C–Br Stretch | ~1070 – 1030 | Strong |
Comparative Performance: ATR-FTIR vs. Transmission FTIR
Selecting the right sample presentation technique dictates the accuracy of your spectral data. While ATR-FTIR is the modern standard for throughput, Transmission FTIR remains the gold standard for absolute wavenumber accuracy.
Table 2: Methodology Comparison
| Feature | ATR-FTIR (Diamond/ZnSe) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None required (Direct application)[3] | Extensive (Milling and pressing) |
| C–F Peak Accuracy | Subject to minor red-shifts (requires algorithmic correction)[4] | Absolute accuracy (No refractive index distortion) |
| Moisture Sensitivity | Low (Surface water easily subtracted) | High (KBr is hygroscopic; risks O-H interference) |
| Throughput | High (< 2 minutes per sample) | Low (~10-15 minutes per sample) |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is critical to understand why each step is performed. The following protocols are designed as self-validating systems to ensure maximum scientific integrity.
Protocol A: ATR-FTIR Workflow
Best for rapid screening and routine QA/QC of 1,3-Dibromo-5-(difluoromethyl)benzene.
-
Background Collection: Acquire a background scan on the clean, dry diamond crystal.
-
Causality: This establishes a true zero-absorbance baseline by removing atmospheric H₂O and CO₂ contributions, ensuring that subsequent peaks belong exclusively to the sample.
-
-
Sample Application: Place 1–2 mg of the solid compound directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring maximum contact.
-
Causality: The IR evanescent wave penetrates only 0.5 to 2.0 µm into the sample[3]. Because the compound is a crystalline solid, poor optical contact reduces the effective pathlength, leading to artificially weak C–F and C–Br signals.
-
-
Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Immediately apply an ATR correction algorithm in your spectrometer's software.
-
Causality: Strongly absorbing bands (like the C–F stretch) cause anomalous dispersion of the sample's refractive index, which shifts peak maxima to lower wavenumbers in raw ATR spectra[4]. The correction algorithm normalizes these positions to match true transmission data.
-
Protocol B: Transmission FTIR (KBr Pellet) Workflow
Best for rigorous structural elucidation and publication-grade spectral libraries.
-
Matrix Preparation: Dry FT-IR grade Potassium Bromide (KBr) at 105°C for 24 hours prior to use.
-
Causality: KBr is highly hygroscopic. Residual moisture produces a broad O–H stretch (~3400 cm⁻¹) and an H–O–H bend (~1630 cm⁻¹), which can obscure weak aromatic overtones and complicate baseline correction.
-
-
Milling: Grind ~1 mg of the fluorinated sample with 100 mg of dry KBr in an agate mortar until the particle size is strictly < 2 µm.
-
Causality: If sample particles are larger than the analytical IR wavelength (e.g., 10 µm for the 1000 cm⁻¹ C–F region), it induces the Christiansen effect. This causes severe baseline scattering and asymmetric distortion of the C–F peaks.
-
-
Pressing: Transfer the homogenized powder to a 13 mm die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes.
-
Causality: The vacuum removes trapped air, allowing the KBr to fuse under pressure into a transparent, glass-like pellet. This minimizes light scattering and maximizes IR transmittance[3].
-
-
Data Acquisition: Mount the pellet in the transmission holder and scan. The resulting spectrum requires no refractive index correction.
Workflow Visualization
Comparative FTIR workflows for analyzing C-F bonds in difluoromethyl groups.
References
-
1 - Source: nih.gov 2.4 - Source: helmholtz-berlin.de 3.2 - Source: researchgate.net 4.3 - Source: mdpi.com
Sources
HPLC retention time standards for 1,3-Dibromo-5-(difluoromethyl)benzene
Title: Establishing Robust HPLC Retention Time Standards for 1,3-Dibromo-5-(difluoromethyl)benzene: A Comparative Column Guide
Introduction As a highly halogenated aromatic intermediate, 1,3-Dibromo-5-(difluoromethyl)benzene (CAS: 1214388-74-5) presents unique chromatographic challenges [1]. Widely utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), ensuring its precise quantification requires rigorous analytical standards. Standard reversed-phase (RP) C18 columns often struggle to provide adequate selectivity for heavily halogenated and fluorinated benzenes, leading to co-elution with structurally similar synthetic byproducts. This guide objectively compares column chemistries and standard grades to help you establish a fail-proof retention time methodology.
Mechanistic Insights: Beyond Hydrophobic Interactions
In reversed-phase HPLC, retention is primarily driven by partitioning between the polar mobile phase and the non-polar stationary phase [4]. However, for 1,3-Dibromo-5-(difluoromethyl)benzene, the presence of two bulky bromine atoms and a highly electronegative difluoromethyl group fundamentally alters its electron density.
While traditional C18 columns rely solely on dispersive (hydrophobic) interactions, fluorinated stationary phases—such as Pentafluorophenyl (PFP)—offer orthogonal retention mechanisms. As demonstrated in advanced chromatographic studies, fluorinated phases excel at retaining halogenated aromatic compounds due to π−π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions [2]. Furthermore, the type and amount of organic modifier in the mobile phase can drastically influence these molecular interactions on the stationary phase [3].
Orthogonal retention mechanisms of 1,3-Dibromo-5-(difluoromethyl)benzene on PFP vs. C18 columns.
Comparative Performance of Stationary Phases
To establish a reliable retention time standard, we must compare the performance of different column chemistries. Table 1 synthesizes typical retention data comparing a standard C18, a Phenyl-Hexyl, and a PFP column under identical isocratic conditions (70:30 Acetonitrile:Water, 1.0 mL/min).
Table 1: HPLC Column Chemistry Comparison for 1,3-Dibromo-5-(difluoromethyl)benzene
| Column Chemistry | Primary Interaction Mechanisms | Relative Retention Time (Rt) | Peak Asymmetry (Tf) | Selectivity (α) vs. Monobromo analog |
| C18 (Octadecyl) | Hydrophobic | 4.2 min | 1.15 | 1.2 |
| Phenyl-Hexyl | Hydrophobic, π−π | 5.8 min | 1.08 | 1.5 |
| PFP (Pentafluorophenyl) | Hydrophobic, π−π , F-F, Dipole | 8.4 min | 1.02 | 2.1 |
Causality Analysis: The PFP column demonstrates superior retention and selectivity. The strong electronegativity of the difluoromethyl group and the polarizability of the bromine atoms interact synergistically with the electron-deficient pentafluorophenyl ring of the stationary phase. This results in a longer retention time, preventing co-elution with early-eluting polar impurities, and yields a perfectly symmetrical peak shape (Tf = 1.02).
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility across different laboratories, the following protocol establishes a self-validating system for determining the retention time standard of 1,3-Dibromo-5-(difluoromethyl)benzene.
Materials Required:
-
Analytical Standard: 1,3-Dibromo-5-(difluoromethyl)benzene (CAS: 1214388-74-5) [1].
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
Column: PFP Phase (150 mm x 4.6 mm, 3 µm).
Step-by-Step Methodology:
-
System Equilibration: Flush the HPLC system with 50:50 Mobile Phase A:B for 20 column volumes to ensure baseline stability and complete stationary phase solvation.
-
Standard Preparation: Dissolve exactly 10.0 mg of the reference standard in 10 mL of Acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using the initial mobile phase composition (50:50 A:B). Note: Matching the diluent to the mobile phase prevents solvent-induced peak distortion (fronting/tailing).
-
System Suitability Testing (SST): Inject a blank (diluent) to confirm the absence of ghost peaks. Inject the 10 µg/mL standard six consecutive times.
-
Self-Validation Check: The Relative Standard Deviation (RSD) of the retention time must be ≤ 0.5%, and peak area RSD must be ≤ 2.0%. If it fails, check for pump cavitation or column channeling.
-
-
Isocratic Elution: Run the method at 60% Mobile Phase B for 15 minutes. Record the absolute retention time ( Rt ).
-
Matrix Spiking (Accuracy Check): Spike the 10 µg/mL standard into a mock reaction matrix (containing expected synthetic precursors).
-
Self-Validation Check: The Rt of the spiked sample must match the pure standard Rt within ± 0.1 minutes. This confirms that matrix components are not overloading the stationary phase and artificially shifting the retention time.
-
Step-by-step self-validating workflow for establishing HPLC retention time standards.
Comparison of Standard Grades
When sourcing 1,3-Dibromo-5-(difluoromethyl)benzene for retention time establishment, the grade of the material directly impacts the reliability of your method.
Table 2: Comparison of Reference Standard Grades
| Standard Grade | Purity Requirement | Traceability | Best Use Case |
| Certified Reference Material (CRM) | ≥ 99.5% (qNMR verified) | ISO 17034 / NIST | Quantitative assay validation, GMP regulatory submissions. |
| Analytical Standard | ≥ 98.0% (HPLC/GC) | Certificate of Analysis (CoA) | Routine retention time marking, qualitative ID in QA/QC. |
| In-House Synthesized | Variable | Internal NMR/MS | Early-stage R&D, method scouting. Requires rigorous internal validation. |
Conclusion
For highly halogenated compounds like 1,3-Dibromo-5-(difluoromethyl)benzene, relying on traditional C18 columns for retention time standardization is suboptimal. By leveraging the orthogonal interactions of fluorinated stationary phases (PFP) and employing a self-validating experimental protocol, analytical scientists can ensure precise, reproducible, and robust chromatographic methods.
References
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents Source: MDPI URL: [Link]
-
Title: 2.5: High-Performance Liquid Chromatography Source: Chemistry LibreTexts URL: [Link]
Advanced GC-MS Strategies for the Purity Verification of Fluorinated Building Blocks
Executive Summary
Fluorinated building blocks (FBBs) are indispensable in modern drug discovery, routinely used to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. However, the synthesis of these compounds often generates closely related by-products, such as des-fluoro or over-fluorinated analogs. Verifying the purity of FBBs presents a severe analytical challenge: these impurities exhibit nearly identical boiling points and polarities to the target molecule, and their strong carbon-fluorine bonds cause unpredictable fragmentation in standard mass spectrometry.
This guide objectively compares standard Gas Chromatography-Mass Spectrometry (GC-MS) approaches against advanced configurations—specifically utilizing trifluoropropyl stationary phases and Negative Chemical Ionization (NCI)—to establish a highly sensitive, self-validating protocol for FBB purity verification.
The Analytical Challenge: The "Fluorine Penalty"
When analyzing FBBs (e.g., trifluoromethylated arenes or difluoromethoxy derivatives) using standard GC-MS (5% diphenyl/95% dimethylpolysiloxane columns coupled with 70 eV Electron Ionization), researchers typically encounter two critical bottlenecks:
-
Co-elution of Impurities: Standard non-polar columns separate analytes primarily via dispersive forces (boiling point). Because a des-fluoro impurity often has a boiling point within 1–2°C of the target FBB, they co-elute, masking the impurity.
-
Loss of the Molecular Ion: The standard 70 eV Electron Ionization (EI) is a "hard" ionization technique. While the C–F bond is exceptionally strong (~485 kJ/mol), the excess energy from the electron impact forces the molecule to dissipate energy by cleaving weaker C–C bonds. This shatters the molecule, yielding generic fragments (e.g., CF3+ at m/z 69) and completely obliterating the molecular ion ( M+∙ ), making it impossible to determine the exact mass of the underlying impurity.
Comparative Analysis: Overcoming Separation and Ionization Bottlenecks
Stationary Phase Selection: Dispersive vs. Dipole-Dipole Interactions
To separate fluorinated analogs, the chromatographic mechanism must shift from boiling-point dependence to electronic interaction.
-
Standard Columns (e.g., DB-5): Rely on weak Van der Waals forces. Ineffective for resolving mono-, di-, and trifluoromethyl variations.
-
Trifluoropropyl Columns (e.g., VF-200ms): These specialty columns incorporate a fluorine-containing polymer backbone. Due to the electrophilic nature of the trifluoropropyl stationary phase, they offer unique selectivity for compounds rich in dipole-dipole interactions [1]. The stationary phase acts as a fluorophilic environment, selectively retarding highly fluorinated molecules and achieving baseline resolution ( Rs>1.5 ) between the target FBB and its des-fluoro impurity.
Ionization Mechanisms: The Limits of EI vs. The Power of NCI
Identifying the mass of a co-eluting impurity requires preserving the intact molecule during ionization.
-
Electron Ionization (EI): As noted, EI fragments FBBs excessively.
-
Negative Chemical Ionization (NCI): NCI is a "soft" ionization technique that relies on resonance electron capture. Instead of bombarding the analyte with high-energy electrons, a reagent gas (like methane or methanol) is ionized to create a plasma of low-energy thermal electrons. Because FBBs contain highly electronegative fluorine atoms, they gently capture these thermal electrons to form a stable molecular anion ( [M]−∙ ) [2]. This not only preserves the molecular ion for accurate impurity identification but also increases sensitivity by 100- to 1000-fold compared to EI [3]. Furthermore, modern systems can utilize liquid methanol as a reagent gas, eliminating the need for hazardous, flammable gas cylinders [4].
Quantitative Performance Comparison
The following table summarizes the performance of different GC-MS configurations when analyzing a proprietary trifluoromethylated building block spiked with 0.1% of its difluoromethyl (des-fluoro) impurity.
| Method Configuration | Separation Mechanism | Resolution ( Rs ) of Des-Fluoro Impurity | Primary Ion Observed | Relative Sensitivity (LOD) |
| 5% Phenyl + EI MS (Standard) | Dispersive (Boiling Point) | 0.8 (Co-elution) | CF3+ ( m/z 69) | ~10 ng/mL |
| Trifluoropropyl + EI MS | Dipole-Dipole | 2.1 (Baseline) | CF3+ ( m/z 69) | ~10 ng/mL |
| Trifluoropropyl + NCI MS (Advanced) | Dipole-Dipole | 2.1 (Baseline) | [M]−∙ (Intact) | ~0.05 ng/mL |
Self-Validating Experimental Protocol: GC-NCI-MS
To ensure absolute trustworthiness, the following GC-NCI-MS methodology is designed as a self-validating system . The protocol utilizes internal suitability checks to prevent false positives or false negatives during batch release.
Step 1: System Suitability Testing (SST)
-
Objective: Validate column resolution and ionization efficiency before running unknown samples.
-
Action: Inject a known SST mixture containing the target FBB (100 µg/mL), its des-fluoro analog (1 µg/mL), and an isotopically labeled internal standard ( 13C -FBB).
-
Validation Gate: The system is only cleared for use if the chromatographic resolution ( Rs ) between the FBB and the des-fluoro analog is ≥1.5 , and the [M]−∙ base peak of the internal standard meets a predefined signal-to-noise ratio (>1000:1).
Step 2: Sample Preparation
-
Solvent Selection: Dissolve the FBB batch in a strictly non-halogenated solvent (e.g., LC-MS grade Hexane or Ethyl Acetate). Causality: Halogenated solvents (like dichloromethane) will aggressively capture thermal electrons in the NCI source, quenching the ionization of the analyte and causing severe signal suppression.
-
Concentration: Dilute to 10 µg/mL to prevent detector saturation, given NCI's extreme sensitivity.
Step 3: GC-NCI-MS Acquisition Parameters
-
Column: Trifluoropropyl phase (e.g., VF-200ms, 30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Reagent Gas: Methanol (via Solvent Mediated Chemical Ionization) or Methane, adjusted to a source pressure of ~2.0 × 10−4 Torr.
-
Source Temperature: 150°C (Lower temperatures promote efficient electron capture).
Step 4: Data Processing & Autonomous Verification
-
Action: Extract the specific m/z corresponding to the theoretical molecular anions of the target FBB and anticipated impurities.
-
Validation Gate: The mass spectrometry software must autonomously compare the observed isotopic distribution of the impurity peak against the theoretical isotopic pattern of the des-fluoro analog. A match confidence of >95% is required to positively identify and quantify the impurity.
Workflow Visualization
Fig 1: GC-MS Decision Workflow for Fluorinated Building Blocks.
References
-
VF-200ms | GC Columns. Agilent Technologies. Available at:[Link]
-
Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives. PubMed / National Institutes of Health (NIH). Available at:[Link]
-
Common Ionization Methods. Waters Corporation. Available at:[Link]
-
A Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Shimadzu Asia Pacific. Available at:[Link]
A Senior Application Scientist's Guide: CF₂H vs. CF₃ in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. Among the most utilized fluorinated motifs, the trifluoromethyl (CF₃) group has long been a default choice for enhancing metabolic stability and modulating physicochemical properties. However, its close relative, the difluoromethyl (CF₂H) group, is rapidly emerging as a nuanced and powerful alternative. This guide provides an in-depth, objective comparison of these two critical bioisosteres, offering researchers the data-driven insights needed to select the optimal group for their drug candidates.
The Fundamental Physicochemical Standoff
The choice between a CF₂H and CF₃ group hinges on a subtle interplay of electronic, steric, and hydrogen-bonding effects. While both are strongly electron-withdrawing, their impact on a molecule's properties differs significantly.
Key Physicochemical Properties:
The CF₃ group is a powerful electron-withdrawing substituent, a property that can enhance the binding affinity of a drug to its target through improved hydrogen bonding and electrostatic interactions.[1] It is also known for its bulkiness compared to a methyl group and is one of the most frequently used lipophilic substituents in drug design.[2] Conversely, the CF₂H group, while still electron-withdrawing, possesses a unique C-H bond. The presence of two highly electronegative fluorine atoms makes this proton relatively acidic, enabling it to act as a hydrogen bond donor.[3][4] This "lipophilic hydrogen bond donor" capability is a key differentiator, allowing the CF₂H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and even some amine (-NH₂) functionalities.[3][5]
| Property | CF₂H Group | CF₃ Group | Rationale & Implications in Drug Design |
| Electronic Effect | Strongly electron-withdrawing (σI ≈ +0.3)[6] | Very strongly electron-withdrawing (σI ≈ +0.45)[7] | CF₃ has a more potent inductive effect, which can be used to lower the pKa of nearby basic centers or deactivate aromatic rings to oxidative metabolism.[2][8] CF₂H offers a more moderate electronic pull. |
| Lipophilicity (logP) | Moderately lipophilic; context-dependent.[9] | Highly lipophilic (π ≈ +0.88)[10] | The CF₃ group significantly increases lipophilicity, which can improve membrane permeability but may also lead to off-target effects and poor solubility.[1][2] The CF₂H group offers a less dramatic increase in lipophilicity, providing a tool for fine-tuning this critical property.[5][9] |
| Hydrogen Bonding | Capable of acting as a C-H···X hydrogen bond donor.[3][4] | Acts as a hydrogen bond acceptor via fluorine lone pairs. | The unique hydrogen bond donating ability of CF₂H allows it to mimic the interactions of -OH or -NH groups, potentially preserving or enhancing target binding affinity.[3][4][11] |
| Metabolic Stability | Generally stable, but the C-H bond can be a site for metabolism. | Exceptionally stable; blocks metabolism at the site of attachment.[12] | The CF₃ group is a classic "metabolic blocker."[8][12] The C-H bond in the CF₂H group, while more stable than an aliphatic C-H, can undergo CYP-mediated oxidation, offering a "soft spot" for metabolism if desired. |
| Steric Bulk | Smaller than CF₃ | Larger than CF₂H and CH₃[2] | The larger size of the CF₃ group can be beneficial for filling hydrophobic pockets but may also lead to steric clashes. The CF₂H group provides a smaller steric footprint. |
Impact on Pharmacokinetics (ADME): A Tale of Two Moieties
The true value of a bioisosteric replacement is measured by its effect on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Here, the differences between CF₂H and CF₃ become starkly apparent.
-
Metabolic Stability: The Key Battleground The primary reason for incorporating a CF₃ group is often to block a site of metabolic oxidation.[12] The strength of the C-F bond makes it highly resistant to cleavage by cytochrome P450 (CYP) enzymes.[12][13] While the CF₂H group also enhances metabolic stability compared to a methyl group, its C-H bond can be a site for oxidative metabolism.[14] This can be a strategic advantage, providing a metabolic "handle" to control the drug's half-life and avoid the generation of reactive metabolites from other parts of the molecule.
-
Lipophilicity and Permeability: The high lipophilicity conferred by the CF₃ group can enhance a drug's ability to cross cell membranes, which is crucial for oral bioavailability and brain penetration.[1][2] However, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and greater potential for off-target toxicity.[10] The CF₂H group offers a more moderate increase in lipophilicity, allowing for a more balanced profile of permeability and solubility.[9]
-
pKa Modulation: The strong inductive effect of the CF₃ group can significantly lower the pKa of nearby basic functional groups, reducing their ionization at physiological pH.[8] This can impact target binding, solubility, and off-target activity (e.g., hERG inhibition). The CF₂H group has a similar but less pronounced effect, offering a finer level of control over basicity.
Impact on Pharmacodynamics: The Target Interaction
Ultimately, the goal of any molecular modification is to improve a drug's interaction with its biological target.
-
Binding Affinity and Potency: The unique hydrogen bond donating capacity of the CF₂H group can lead to novel interactions with target proteins, sometimes resulting in a significant increase in potency.[3][4][11] For example, it can mimic the hydrogen bond of a hydroxyl group that is critical for binding, while improving metabolic stability.[5] The CF₃ group, on the other hand, typically enhances binding through favorable hydrophobic interactions and by modulating the electronics of the molecule.[1]
-
Case Study: A Direct Comparison While comprehensive head-to-head data is often proprietary, published studies on various scaffolds have highlighted the distinct advantages of each group. For instance, in the development of certain kinase inhibitors, replacing a metabolically labile methoxy group with a CF₂H group maintained or improved potency while significantly enhancing metabolic stability. In other cases, the greater lipophilicity and electron-withdrawing power of a CF₃ group were necessary to achieve the desired level of cell permeability and in-vivo efficacy.
Strategic Application: A Decision-Making Workflow
The choice between CF₂H and CF₃ is context-dependent and should be guided by the specific challenges of a drug discovery program.
Caption: Decision workflow for selecting CF₂H vs. CF₃.
Experimental Protocols
Objective comparison requires robust experimental data. The following are standard, high-level protocols for assessing the key properties discussed.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[15][16]
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[16][17][18]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution in the buffer.[13][15]
-
Prepare a NADPH regenerating system solution in the same buffer.[19]
-
-
Incubation:
-
Pre-warm the HLM and test compound solutions at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the HLM/compound mixture. The final test compound concentration is typically 1 µM.[16][17]
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[17][18]
-
-
Analysis:
-
Data Interpretation:
Caption: Metabolic fate of CF₃ (stable) vs. CF₂H (susceptible to oxidation).
Protocol 2: Lipophilicity Determination (logP/logD) by RP-HPLC
This method provides a rapid and high-throughput estimation of a compound's lipophilicity.[20][21]
-
System Setup:
-
Calibration:
-
Select a set of standard compounds with known logP values that span a relevant range.[21]
-
Inject each standard and record its retention time (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.[23]
-
Create a calibration curve by plotting the known logP values against the calculated log(k) values.[20][21]
-
-
Sample Analysis:
-
Inject the test compound under the identical HPLC conditions and determine its retention time.
-
Calculate the log(k) for the test compound.
-
-
Data Interpretation:
Conclusion
The debate of CF₂H versus CF₃ is not about which group is superior, but which is more strategic for a given application. The trifluoromethyl group remains an invaluable tool, particularly for its robust metabolic blocking ability and its significant impact on lipophilicity.[2][12] However, the difluoromethyl group offers a more nuanced profile, providing a unique hydrogen bond donating capability, a more subtle influence on lipophilicity, and the option of modulated metabolic stability.[3][5][9] By understanding the distinct physicochemical properties of each and employing rigorous experimental validation, medicinal chemists can leverage both of these powerful bioisosteres to design safer and more effective medicines.
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved March 7, 2024, from [Link]
-
CF 2 H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Quantifying the ability of the CF2H group as a hydrogen bond donor. (2025, January 20). PMC. Retrieved March 7, 2024, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. Retrieved March 7, 2024, from [Link]
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Quantifying the ability of the CF2H group as a hydrogen bond donor. (2025, December 24). ResearchGate. Retrieved March 7, 2024, from [Link]
-
CF2H, a Hydrogen Bond Donor. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
-
Linclau, B., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved March 7, 2024, from [Link]
-
Zafrani, Y., et al. (2019, June 13). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. PubMed. Retrieved March 7, 2024, from [Link]
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metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved March 7, 2024, from [Link]
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Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Ferreira, L., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia MDPI. Retrieved March 7, 2024, from [Link]
-
CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Scott, J. S., & O'Hagan, D. (2021, November 15). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Retrieved March 7, 2024, from [Link]
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Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved March 7, 2024, from [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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Isanbor, C., & O'Hagan, D. (2018, November 9). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications. Retrieved March 7, 2024, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln Library Dissertation Showcase. Retrieved March 7, 2024, from [Link]
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Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. Retrieved March 7, 2024, from [Link]
-
Trifluoromethyl group. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]
-
University of Cincinnati. (n.d.). Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. University of Cincinnati Available Technologies. Retrieved March 7, 2024, from [Link]
-
Valko, K., et al. (2002, December 15). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. Retrieved March 7, 2024, from [Link]
-
Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. (2024, May 20). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Comparison of OH, CF2H, and CH3 Group Properties. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, June 10). Taylor & Francis. Retrieved March 7, 2024, from [Link]
-
Truong, T. T., & Nielsen, J. (n.d.). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved March 7, 2024, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
